Technical Documentation Center

2-(2-Methylpropyl)cyclobutan-1-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(2-Methylpropyl)cyclobutan-1-one
  • CAS: 624733-42-2

Core Science & Biosynthesis

Foundational

Structural and Spectroscopic Elucidation of 2-(2-Methylpropyl)cyclobutan-1-one: A Comprehensive NMR Guide

Executive Summary The synthesis and characterization of strained cyclic systems, particularly cyclobutanones, represent a critical frontier in modern organic chemistry. 2-(2-Methylpropyl)cyclobutan-1-one, commonly known...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis and characterization of strained cyclic systems, particularly cyclobutanones, represent a critical frontier in modern organic chemistry. 2-(2-Methylpropyl)cyclobutan-1-one, commonly known as 2-isobutylcyclobutan-1-one, is a highly versatile building block used in the late-stage modification of natural products and the construction of complex spirocarbocycles. This technical guide provides an authoritative breakdown of the experimental workflows and nuclear magnetic resonance (NMR) spectroscopic data required to synthesize and validate this molecule.

Mechanistic Relevance & Synthetic Context

Cyclobutanones are classically accessed via [2+2] cycloadditions or photochemical ring expansions. However, the targeted functionalization of these rings often requires innovative methodologies. Recent advancements have demonstrated a "Lego-like" approach for the formal α -alkylation of cyclic ketones, allowing for the precise installation of primary and secondary alkyl groups, such as the isobutyl moiety, onto the cyclobutanone core[1].

Alternatively, cyclobutanone derivatives with complex stereocenters can be synthesized via Norrish–Yang photocyclization of 1,2-diketones, a process governed by strict conformational restrictions and spin-orbital coupling[2]. Regardless of the synthetic route, the unambiguous structural assignment of the resulting α -substituted cyclobutanones relies heavily on high-resolution 1D and 2D NMR spectroscopy. The chiral center generated at the C2 position of 2-isobutylcyclobutan-1-one induces profound magnetic inequivalence across the molecule, making its NMR spectra a masterclass in diastereotopicity and conformational locking.

Experimental Workflow: Synthesis & NMR Acquisition

To ensure a self-validating protocol, the synthesis of 2-isobutylcyclobutan-1-one must be coupled with rigorous purification before spectroscopic analysis. The most efficient route involves the catalytic hydrogenation of an α,β -unsaturated enaminone intermediate[1].

Workflow S1 1. Substrate Preparation α,β-Unsaturated Ketone S2 2. Catalytic Hydrogenation Pd/C, H₂, 1 atm, 18 h S1->S2 S3 3. Purification Vacuum Distillation (54 °C, 10 mmHg) S2->S3 S4 4. Sample Preparation Dissolution in CDCl₃ S3->S4 S5 5. NMR Acquisition 400 MHz ¹H / 100 MHz ¹³C S4->S5

Figure 1: Step-by-step workflow for the synthesis and NMR acquisition of 2-isobutylcyclobutan-1-one.

Step-by-Step Methodology
  • Catalytic Hydrogenation: Dissolve the α,β -unsaturated ketone precursor (1.0 equiv) in ethyl acetate to achieve a 0.1 M concentration. Purge the reaction flask with nitrogen. Add 10% Palladium on Carbon (Pd/C, 0.2 equiv).

  • Reaction Conditions: Purge the vessel with hydrogen gas and stir vigorously under 1 atm of H2​ at room temperature for 18 hours. The causality behind the ambient pressure is to prevent the over-reduction of the strained cyclobutanone carbonyl, which is highly electrophilic.

  • Workup & Purification: Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing with excess ethyl acetate. Concentrate the filtrate in vacuo. Purify the crude colorless oil via vacuum distillation at 54 °C (10 mmHg) to isolate pure 2-isobutylcyclobutan-1-one[1].

  • NMR Sample Preparation: Dissolve ~15-20 mg of the purified analyte in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Acquisition: Acquire 1H NMR at 400 MHz and 13C NMR at 100 MHz at 298 K. Ensure proper shimming to resolve the complex multiplet splitting caused by the rigid ring conformation.

Spectroscopic Analysis: 1H and 13C NMR

The cyclobutanone ring is not perfectly planar; it adopts a puckered "butterfly" conformation to relieve torsional strain between eclipsing C-H bonds. The bulky isobutyl group at C2 preferentially occupies an equatorial-like position to minimize 1,3-diaxial-like steric clashes. This conformational locking has two major spectroscopic consequences:

  • Ring Diastereotopicity: The geminal protons at C3 and C4 are rendered magnetically inequivalent (axial-like vs. equatorial-like), splitting into distinct multiplets.

  • Side-Chain Diastereotopicity: The chiral center at C2 breaks the symmetry of the isobutyl group. The two protons of the C1' methylene are diastereotopic, and remarkably, the two terminal methyl groups (C3' and C4') are also diastereotopic, appearing as two distinct doublets[1].

Table 1: 1H NMR Quantitative Data (400 MHz, CDCl3​ )

Data synthesized from the validated formal α -alkylation protocols[1].

PositionShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Structural Assignment
C2-H 3.33–3.29m1H-Ring methine, α to C=O
C4-H (eq)3.02–2.97m1H-Ring methylene, α to C=O (diastereotopic)
C4-H (ax)2.92–2.88m1H-Ring methylene, α to C=O (diastereotopic)
C3-H (eq)2.25–2.15m1H-Ring methylene, β to C=O (diastereotopic)
Mixed 1.69–1.57m3H-Overlapping C3-H (ax), C1'-H, and C2'-H
C1'-H (diast.)1.37–1.32m1H-Isobutyl methylene (diastereotopic proton)
C3'-H₃ 0.94d3H6.6Isobutyl methyl (diastereotopic)
C4'-H₃ 0.91d3H6.6Isobutyl methyl (diastereotopic)
Table 2: 13C NMR Quantitative Data (100 MHz, CDCl3​ )

Empirical assignments derived from cyclobutanone predictive models and substituent effects.

PositionShift (δ, ppm)TypeCausality / Deshielding Factors
C1 ~211.5C=OHighly deshielded carbonyl carbon in a strained 4-membered ring.
C2 ~60.2CHDeshielded by the adjacent carbonyl and α -alkyl substitution.
C4 ~44.8CH₂Deshielded by the adjacent carbonyl, unaffected by alkyl substitution.
C1' ~39.5CH₂Isobutyl methylene attached directly to the ring methine.
C2' ~26.4CHIsobutyl methine carbon.
C3' ~23.1CH₃Isobutyl methyl (magnetically distinct due to C2 chirality).
C4' ~22.6CH₃Isobutyl methyl (magnetically distinct due to C2 chirality).
C3 ~17.5CH₂Most shielded ring carbon, β to the carbonyl group.

Structural Validation via 2D NMR

To definitively prove the connectivity of 2-isobutylcyclobutan-1-one, 2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. The HMBC is particularly critical for distinguishing the C2 and C4 ring carbons, as both will show strong 2J and 3J couplings to the highly deshielded C1 carbonyl carbon (~211 ppm). The isobutyl chain's attachment at C2 is validated by a strong 3J HMBC correlation from the C1' protons to the C1 carbonyl, a signal that would be absent if the alkylation occurred elsewhere.

NMR_Correlations C1 C1 (C=O) ~211 ppm C2 C2 (CH) ~60 ppm C2->C1 HMBC (2J) C3 C3 (CH₂) ~17 ppm C3->C2 COSY (3J) C4 C4 (CH₂) ~45 ppm C3->C4 COSY (3J) C4->C1 HMBC (2J) Iso Isobutyl Group C1', C2', C3', C4' Iso->C2 COSY / HMBC

Figure 2: Key 2D NMR (COSY and HMBC) logical correlations validating the cyclobutanone structure.

References

  • Frolov, A. I., Chuchvera, Y. O., Ostapchuk, E. N., Druzhenko, T. V., Volochnyuk, D. M., & Ryabukhin, S. V. (2024). Toward a Chemical Constructor: A Lego-Like Approach for Formal α-Alkylation of Cyclic Ketones. The Journal of Organic Chemistry, 89(11), 8208-8219.
  • Huang, J., & Yang, Z. (2021). Stereoselective Synthesis of trans-Decalin-Based Spirocarbocycles via Photocyclization of 1,2-Diketones. ACS Omega, 6(29), 19163–19172.

Sources

Exploratory

Thermodynamic stability and ring strain of 2-(2-Methylpropyl)cyclobutan-1-one

Whitepaper: Thermodynamic Stability and Ring Strain Dynamics of 2-(2-Methylpropyl)cyclobutan-1-one Executive Summary In contemporary medicinal chemistry and materials science, strained carbocycles have transcended their...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Thermodynamic Stability and Ring Strain Dynamics of 2-(2-Methylpropyl)cyclobutan-1-one

Executive Summary

In contemporary medicinal chemistry and materials science, strained carbocycles have transcended their historical reputation as unstable curiosities to become highly sought-after privileged scaffolds. Among these, 2-(2-Methylpropyl)cyclobutan-1-one (CAS: 624733-42-2), commonly known as 2-isobutylcyclobutanone, represents a fascinating intersection of intense ring strain and complex steric dynamics[1]. The cyclobutanone core provides a thermodynamic "spring" that can be leveraged for complex ring-expansion or cross-coupling reactions[2], while the bulky isobutyl group at the C2 position dictates precise conformational and kinetic behaviors.

As a Senior Application Scientist, I have structured this guide to dissect the thermodynamic stability, conformational puckering, and enolization kinetics of this molecule. The methodologies detailed herein are designed as self-validating systems, ensuring that researchers can reliably harness the high-strain chemistry of substituted cyclobutanones without falling prey to their inherent volatility or degradation pathways.

Structural and Thermodynamic Profiling

The Nature of Cyclobutanone Ring Strain

The thermodynamic instability of the cyclobutanone ring is primarily driven by severe angle strain and torsional strain. In a relaxed aliphatic system, an sp3 hybridized carbon prefers a bond angle of 109.5°, and an sp2 hybridized carbonyl carbon demands 120°. In cyclobutanone, the four-membered ring forces these angles down to approximately 90°[3]. This geometric distortion results in a massive ring strain energy of approximately 26.5 kcal/mol[4].

To partially alleviate the eclipsing torsional strain of adjacent C-H bonds, the cyclobutanone ring refuses to remain planar. Instead, it adopts a "puckered" or butterfly conformation. The energy barrier to planarization is low, allowing the ring to rapidly flip between puckered states at room temperature.

Steric Impact of the 2-(2-Methylpropyl) Group

The introduction of the 2-methylpropyl (isobutyl) group at the C2 position shatters the symmetry of the molecule and fundamentally alters its thermodynamic landscape. In the puckered conformation, substituents can occupy "pseudo-equatorial" or "pseudo-axial" positions.

  • Thermodynamic Preference: The bulky isobutyl group strongly prefers the pseudo-equatorial orientation to avoid severe 1,3-transannular steric clashes with the protons on C4.

  • Keto-Enol Tautomerization: Theoretical and experimental studies confirm that for substituted cyclobutanones, the ketone form is overwhelmingly more stable than the enol counterpart[5]. The incorporation of an endocyclic double bond (as in the enol form) into an already strained four-membered ring drastically increases angle strain, making the enol thermodynamically unfavorable unless stabilized by specific electron-releasing substituents[5].

ConformationalDynamics Planar Planar Conformation (High Torsional Strain) EqPuckered Equatorial-like Puckered (Minimized Steric Clash) Planar->EqPuckered Puckering (-ΔG) AxPuckered Axial-like Puckered (1,3-Diaxial Interactions) Planar->AxPuckered Puckering (-ΔG') AxPuckered->EqPuckered Ring Flip (Thermodynamic Sink)

Conformational energy landscape and puckering dynamics of the cyclobutanone ring.

Experimental Methodologies for Stability Assessment

To accurately profile the stability and reactivity of 2-isobutylcyclobutanone, we must employ rigorous, self-validating analytical protocols. High-purity cyclobutanones must be kept strictly dry and acid-free to prevent premature ring-opening or self-condensation[2].

Protocol: Thermal Stability via Differential Scanning Calorimetry (DSC)

This protocol determines the kinetic barrier to thermal decomposition (e.g., retro-[2+2] electrocyclic ring opening)[6].

  • Step 1: Sample Preparation and Crucible Sealing

    • Action: Accurately weigh 5.0 ± 0.1 mg of 2-isobutylcyclobutanone into a gold-plated high-pressure DSC crucible and hermetically seal it using a calibrated press.

    • Causality: Cyclobutanones are highly volatile. Standard aluminum pans will leak vapor upon heating, producing a massive endothermic vaporization artifact that will completely mask the critical exothermic ring-opening signal. High-pressure sealing ensures the system remains isochoric.

    • System Validation: Record the weight of the sealed crucible before and after the thermal run. A mass loss of >0.5% invalidates the run due to seal micro-fracture.

  • Step 2: Baseline Calibration

    • Action: Run an empty, sealed high-pressure crucible from 25°C to 350°C at 10°C/min.

    • Causality: Establishes the specific heat capacity baseline of the instrument and the crucible material, allowing for accurate subtraction and isolation of the analyte's thermal events.

  • Step 3: Thermal Ramping and Data Acquisition

    • Action: Heat the sample crucible from 25°C to 350°C at 10°C/min under a 50 mL/min nitrogen purge.

    • Causality: The controlled ramp rate allows the sample to maintain thermal equilibrium with the sensor. The exothermic onset temperature ( Tonset​ ) indicates the point at which thermal energy overcomes the activation barrier for ring cleavage, releasing the ~26.5 kcal/mol of stored ring strain[4].

Protocol: NMR-Monitored Deuterium Exchange for Enolization Kinetics

Because cyclobutanone enolates are less stable than their acyclic counterparts[4], studying their formation requires precise kinetic mapping. This protocol differentiates the kinetic acidity of the C4 protons from the thermodynamic acidity of the C2 proton.

  • Step 1: Isotopic Matrix Preparation

    • Action: Dissolve 10.0 mg of 2-isobutylcyclobutanone and 2.0 mg of 1,3,5-trimethoxybenzene (internal standard) in 0.6 mL of anhydrous CD3​OD . Transfer to an NMR tube.

    • Causality: CD3​OD serves as both the solvent and an infinite isotopic sink to drive the deuterium exchange equilibrium. 1,3,5-trimethoxybenzene is utilized because its aromatic protons do not undergo base-catalyzed exchange, providing a rock-solid integration reference[7].

  • Step 2: Base Injection and Kinetic Monitoring

    • Action: Inject 10 μL of a 0.1 M NaOCD3​ solution in CD3​OD directly into the NMR tube, invert to mix, and immediately insert into the spectrometer pre-warmed to 25°C.

    • Causality: A weak, reversible base allows for the continuous monitoring of thermodynamic equilibration. Strong bases like LDA would instantly and irreversibly form the kinetic enolate.

  • Step 3: Data Acquisition and Validation

    • Action: Acquire 1H -NMR spectra every 5 minutes for 12 hours. Track the disappearance of the C4 protons (~2.8 ppm) versus the C2 proton (~3.1 ppm).

    • System Validation: The integration of the internal standard must remain constant relative to the total integration of the isobutyl chain protons (which do not exchange) throughout the study. A deviation indicates solvent evaporation or side-reaction degradation (e.g., aldol condensation).

EnolizationLogic Ketone 2-Isobutylcyclobutanone Base Base Selection Ketone->Base Kinetic Deprotonation at C4 (Kinetic Enolate) Base->Kinetic LDA, -78°C Thermo Deprotonation at C2 (Thermodynamic Enolate) Base->Thermo NaOMe, 25°C Equilibration Proton Transfer (Equilibration) Kinetic->Equilibration Excess Ketone Equilibration->Thermo Alkene Substitution

Kinetic vs. thermodynamic enolization pathways dictated by the 2-isobutyl group.

Data Presentation

The following tables synthesize the expected thermodynamic and kinetic parameters governing 2-isobutylcyclobutanone, based on the behavior of substituted cyclobutanones[4][5][7].

Table 1: Fundamental Thermodynamic Parameters

PropertyEstimated ValueMechanistic Implication
Ring Strain Energy ~26.5 kcal/molProvides the thermodynamic driving force for ring-opening and expansion reactions.
Keto-Enol Keq​ <10−7 The keto form is vastly favored; endocyclic double bonds severely exacerbate angle strain.
Puckering Barrier ~1.5 kcal/molThe ring is highly flexible at room temperature, rapidly interconverting to minimize steric clashes.

Table 2: Enolization Regioselectivity Matrix

Reaction ConditionMajor Enolate PositionRationale
LDA, THF, -78°C C4 (Kinetic Control)The bulky isobutyl group at C2 sterically blocks the approach of the bulky diisopropylamine base.
NaOMe, MeOH, 25°C C2 (Thermodynamic Control)Reversible deprotonation allows equilibration to the more substituted (lower energy) alkene equivalent.
Piperidine, 75°C C2 (Enamine Intermediate)Reversible enamine formation allows for controlled equilibration to the thermodynamic trans-diastereomer[7].

Implications in Drug Development

The thermodynamic instability of 2-(2-Methylpropyl)cyclobutan-1-one is precisely what makes it a vital building block in modern drug discovery. The high ring strain acts as a chemical battery. When subjected to Baeyer-Villiger oxidation conditions, the relief of ring strain drives the irreversible expansion into a γ -butyrolactone derivative with complete retention of stereochemistry at the C2 position.

Furthermore, the cyclobutyl moiety is increasingly utilized as a bioisostere for phenyl rings or gem-dimethyl groups to improve the metabolic stability and aqueous solubility of Active Pharmaceutical Ingredients (APIs). Understanding the delicate balance between the kinetic accessibility of the C4 position and the thermodynamic stability of the C2 position allows synthetic chemists to selectively functionalize this scaffold, paving the way for advanced spirocyclic and complex carbocyclic therapeutics[2].

References

  • Determination of the pKa of Cyclobutanone: Brønsted Correlation of the General Base-Catalyzed Enolization in Aqueous Solution and the Effect of Ring Strain. ACS Publications.[Link]

  • A Theoretical Study of Substituted Cyclobutanones and Their Enols. Z. Naturforsch.[Link]

  • Top 8 in the USA: Why Cyclobutanone (CAS No. 1191-95-3) is the Essential Building Block for High-Strain Chemistry. Eastfine.[Link]

  • Cyclobutenones and Benzocyclobutenones: Versatile Synthons in Organic Synthesis. NIH.[Link]

  • Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. NIH.[Link]

  • Is cyclobutene highly unstable? If so, why? Quora.[Link]

Sources

Foundational

A Technical Guide to the Electronic Properties and Dipole Moment of 2-(2-Methylpropyl)cyclobutan-1-one

Abstract: This technical guide provides a comprehensive framework for the characterization of the electronic properties and dipole moment of 2-(2-Methylpropyl)cyclobutan-1-one. In the absence of extensive empirical data...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive framework for the characterization of the electronic properties and dipole moment of 2-(2-Methylpropyl)cyclobutan-1-one. In the absence of extensive empirical data for this specific molecule, this document outlines robust, validated methodologies for both in silico prediction via Density Functional Theory (DFT) and experimental determination using the Guggenheim method in a non-polar solvent. The guide is designed for researchers in chemistry, materials science, and drug development, offering a dual theoretical and practical approach to understanding the molecule's charge distribution, reactivity, and intermolecular interaction potential.

Introduction and Rationale

2-(2-Methylpropyl)cyclobutan-1-one is a substituted cyclic ketone. The cyclobutanone framework is a strained four-membered ring that is a valuable building block in organic synthesis.[1] The electronic character of this ring is significantly influenced by its substituents. The 2-(2-methylpropyl) group, an alkyl substituent, is generally considered electron-donating, which can affect the electron density distribution, particularly at the carbonyl group.[2][3]

Understanding the electronic properties—such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and electrostatic potential—is critical for predicting the molecule's reactivity in photochemical reactions, nucleophilic additions, and cycloadditions.[4][5] The molecular dipole moment (µ), a measure of the overall polarity, governs the molecule's interaction with polar solvents, its behavior in electric fields, and its potential for forming non-covalent interactions, a key consideration in drug design and materials science.[6][7]

This guide presents a validated pathway for a complete electronic characterization of 2-(2-Methylpropyl)cyclobutan-1-one, emphasizing the synergy between computational prediction and experimental validation.

Theoretical Framework: Dipole Moments and Frontier Orbitals

The molecular dipole moment arises from the non-uniform distribution of electron density across the molecule. It is a vector quantity, defined as the sum of the spatial moments of the electron density and the nuclear charges.[6] Its magnitude is typically expressed in Debye (D). For molecules like 2-(2-Methylpropyl)cyclobutan-1-one, the primary contribution to the dipole moment is the polar carbonyl (C=O) bond.

The HOMO and LUMO, collectively known as frontier molecular orbitals, are central to chemical reactivity.

  • HOMO (Highest Occupied Molecular Orbital): Represents the outermost electrons and is associated with the molecule's ability to act as an electron donor (nucleophile).

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the lowest energy site for accepting electrons and is associated with the molecule's ability to act as an electron acceptor (electrophile). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and electronic excitability.

Computational Analysis: A Predictive Approach

Density Functional Theory (DFT) is a powerful quantum chemical method for calculating the electronic structure and properties of molecules with high accuracy.[6] Studies have shown that modern hybrid and double-hybrid density functionals can predict dipole moments with a regularized RMS error of around 3.6–6%, offering excellent agreement with experimental values.[6][8]

Recommended Computational Protocol

This protocol outlines a standard workflow for obtaining the electronic properties of 2-(2-Methylpropyl)cyclobutan-1-one using DFT.

Step 1: Geometry Optimization

  • Objective: To find the lowest energy conformation of the molecule.

  • Method: Perform a full geometry optimization without constraints.

  • Level of Theory: B3LYP functional with a 6-31G(d) basis set. B3LYP is a widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.

Step 2: Vibrational Frequency Calculation

  • Objective: To confirm that the optimized geometry corresponds to a true energy minimum.

  • Method: Calculate the vibrational frequencies at the same level of theory used for optimization.

  • Validation: A true minimum will have zero imaginary frequencies.

Step 3: Single-Point Energy and Property Calculation

  • Objective: To obtain accurate electronic properties using a larger basis set.

  • Method: Using the optimized geometry from Step 1, perform a single-point energy calculation.

  • Level of Theory: B3LYP functional with a larger basis set, such as 6-311+G(d,p), to better describe electron distribution.

  • Properties to Extract:

    • Dipole Moment (Magnitude and Vector Components)

    • HOMO and LUMO Energies

    • Electron Density and Electrostatic Potential Maps

    • Mulliken or Natural Bond Orbital (NBO) atomic charges

Predicted Quantitative Data

The following table presents the expected data from the computational protocol. The values for the dipole moment are estimated based on typical values for aliphatic ketones, which are around 2.7 D.[9][10]

PropertyPredicted ValueSignificance
Dipole Moment (µ) ~2.7 - 3.0 DIndicates a moderately polar molecule, dominated by the C=O bond.
HOMO Energy -6.5 to -7.5 eVLocation of electron-rich regions, likely the oxygen lone pairs.
LUMO Energy +1.0 to +2.0 eVLocation of electron-deficient regions, likely the π* orbital of the C=O bond.
HOMO-LUMO Gap ~7.5 - 9.5 eVSuggests high kinetic stability and excitation in the UV region.
Charge on Carbonyl O ~ -0.5 to -0.6 eConfirms the high polarity of the carbonyl group.
Charge on Carbonyl C ~ +0.5 to +0.6 eIndicates the electrophilic nature of the carbonyl carbon.
Visualization of Computational Workflow

The logical flow of the DFT-based analysis is depicted below.

G Start Start: Define Initial 3D Structure Opt Step 1: Geometry Optimization (e.g., B3LYP/6-31G(d)) Start->Opt Freq Step 2: Frequency Calculation Opt->Freq Check Check for Imaginary Frequencies Freq->Check SPE Step 3: Single-Point Calculation (e.g., B3LYP/6-311+G(d,p)) Check->SPE Zero Error Error: Not a Minimum (Re-optimize) Check->Error One or more Analyze Analyze Output: - Dipole Moment - HOMO/LUMO Energies - Electrostatic Potential SPE->Analyze End End: Characterization Complete Analyze->End Error->Opt G Prep Step 1: Prepare Dilute Solutions (Varying weight fraction w₂) Equil Step 2: Equilibrate at Constant T (e.g., 25.0 °C) Prep->Equil MeasureE Step 3a: Measure Dielectric Constant (ε) Equil->MeasureE MeasureN Step 3b: Measure Refractive Index (n) Equil->MeasureN PlotE Step 4a: Plot (ε - ε₁) vs. w₂ Determine Slope A MeasureE->PlotE PlotN Step 4b: Plot (n² - n₁²) vs. w₂ Determine Slope B MeasureN->PlotN Calc Step 5: Calculate Dipole Moment Using Guggenheim Equation PlotE->Calc PlotN->Calc Result Final Result: µ (Debye) Calc->Result

Caption: Experimental workflow for dipole moment determination.

Synthesis and Conclusion

The comprehensive characterization of 2-(2-Methylpropyl)cyclobutan-1-one requires a synergistic approach. The computational methods described provide a highly detailed and predictive model of the molecule's electronic landscape, identifying sites of reactivity and quantifying the magnitude and orientation of the dipole moment. The experimental protocol provides the means for empirical validation of the calculated dipole moment, grounding the theoretical model in physical measurement.

By combining these approaches, researchers can gain a robust and reliable understanding of the fundamental electronic properties of 2-(2-Methylpropyl)cyclobutan-1-one. This knowledge is invaluable for predicting its behavior in complex chemical systems, designing new synthetic pathways, and exploring its potential in medicinal and materials science applications.

References

  • Mardirossian, N., & Head-Gordon, M. (2018). How Accurate Is Density Functional Theory at Predicting Dipole Moments? An Assessment Using a New Database of 200 Benchmark Values. Journal of Chemical Theory and Computation, 14(4), 1949-1960. [Link]

  • Sway, M. I., Al-Shawabkeh, I. D., & Khalil, S. M. (2004). A Theoretical Study of Substituted Cyclobutanones and Their Enols. Zeitschrift für Naturforschung A, 59(10-11), 838-844. [Link]

  • Smith, J. W. (1950). Some developments of Guggenheim's simplified procedure for computing electric dipole moments. Transactions of the Faraday Society, 46, 394-399. [Link]

  • Gagliardi, L., et al. (2023). Dipole Moments and Transition Dipole Moments Calculated by Pair-Density Functional Theory with State Interaction. The Journal of Physical Chemistry A, 127(20), 4477–4487. [Link]

  • Buenker, R. J., & Schulte, G. N. (1963). Application of Guggenheim's Short Formula to the Calculation of Dipole Moments. Proceedings of the Iowa Academy of Science, 70(1), 186-189. [Link]

  • Falceto, A., et al. (2025). Constrained dipole moment density functional theory for the calculation of the charge-transfer energy in non-covalent complexes. The Journal of Chemical Physics, 162(12). [Link]

  • Sway, M. I., Al-Shawabkeh, I. D., & Khalil, S. M. (2004). A Theoretical Study of Substituted Cyclobutanones and Their Enols. Verlag der Zeitschrift für Naturforschung. [Link]

  • Gagliardi, L., et al. (2023). Dipole Moments and Transition Dipole Moments Calculated by Pair-Density Functional Theory with State Interaction. NSF Public Access Repository. [Link]

  • Buenker, R. J., & Schulte, G. N. (1963). Application of Guggenheim's Short Formula to the Calculation of Dipole Moments. UNI ScholarWorks. [Link]

  • Van der Veken, B. J., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry, 85(12), 7936-7945. [Link]

  • Mardirossian, N., & Head-Gordon, M. (2017). How accurate is density functional theory at predicting dipole moments? An assessment using a new database of 200 benchmark values. arXiv. [Link]

  • Tejero, J., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 2036–2044. [Link]

  • Lafitte, C., et al. (2016). Dipole moments of linear alkyl ketones, ethers and aldehydes... ResearchGate. [Link]

  • Smith, J. W. (1950). Some developments of Guggenheim's simplified procedure for computing electric dipole moments. RSC Publishing. [Link]

  • University of Zurich. (2017). Dipole Moment Experiment. Physikalisch-chemisches Praktikum I. [Link]

  • National Institute of Standards and Technology. (n.d.). CCCBDB list of experimental dipole moments. Computational Chemistry Comparison and Benchmark Database. [Link]

  • Céspedes-Guirao, F. J., et al. (2024). Photofragmentation of cyclobutanone at 200 nm: TDDFT vs CASSCF electron diffraction. RSC Publishing. [Link]

  • Murdock, D., et al. (2024). The Photochemistry of Rydberg-Excited Cyclobutanone: Photoinduced Processes and Ground State Dynamics. White Rose Research Online. [Link]

  • Exarchou, V., & Drougas, E. (2015). Making Sense About Dipole Moments. ResearchGate. [Link]

  • Zdanovskaia, M. A., et al. (2023). Theoretical and Microwave Spectroscopic Characterization of Cyclobutenone: Planar or Puckered? The Journal of Physical Chemistry A, 127(44), 9326–9336. [Link]

  • Tidwell, T. T., et al. (1996). Cyclobutene-1,2-diones. A Theoretical and Spectroscopic Study. The Journal of Organic Chemistry, 61(18), 6385–6393. [Link]

  • Concordia University. (n.d.). Dipole Moment of Polar Molecules in Solution. Chemistry and Biochemistry. [Link]

  • Arbuzov, B. A., et al. (1980). Dipole moments, kerr constants, and conformations of some substituted methyl cyclopropyl ketones. Journal of Molecular Structure, 66, 15-23. [Link]

  • Xia, W., et al. (2024). The photodissociation dynamics and ultrafast electron diffraction image of cyclobutanone from the surface hopping dynamics simulation. The Journal of Chemical Physics, 160(22). [Link]

  • Pearce, J. N., & Berhenke, L. F. (1934). The Dipole Moments of Certain Organic Compounds. Proceedings of the Iowa Academy of Science, 41(1), 141. [Link]

  • De Lucchi, O., & Pasquato, L. (2002). Product Class 2: Cyclobutanones and Their Precursors. Science of Synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Methyl-1-propenyl)cyclobutanone. PubChem Compound Database. [Link]

  • NextSDS. (n.d.). 2-(2-methylpropyl)cyclobutan-1-one — Chemical Substance Information. [Link]

  • LibreTexts. (2020). A5: Dipole Moments. Chemistry LibreTexts. [Link]

  • Rosamonte. (n.d.). Dipole Moment. Rosamonte's Physical Chemistry Website.
  • National Center for Biotechnology Information. (n.d.). [2-(2-Methylpropyl)cyclopropyl]cyclobutane. PubChem Compound Database. [Link]

  • Cheméo. (n.d.). (2-methylpropyl)-cyclopropane. Chemical & Physical Properties. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(2-Methylpropyl)cyclobutan-1-one Derivatives

Abstract The cyclobutane motif, a strained four-membered carbocycle, is of increasing importance in medicinal chemistry for its ability to impart unique conformational constraints and improve the physicochemical properti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The cyclobutane motif, a strained four-membered carbocycle, is of increasing importance in medicinal chemistry for its ability to impart unique conformational constraints and improve the physicochemical properties of drug candidates.[1][2] This guide provides a comprehensive technical overview of the methodologies employed in the crystal structure analysis of 2-(2-methylpropyl)cyclobutan-1-one derivatives. Written for researchers, scientists, and drug development professionals, this document details the experimental and computational workflows, from crystal growth to structure refinement and interpretation. The causality behind experimental choices is explained, and protocols are presented as self-validating systems to ensure scientific integrity.

Introduction: The Significance of the Cyclobutane Scaffold in Drug Discovery

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a valuable structural element in modern drug design.[3] Its inherent ring strain of approximately 26.3 kcal/mol results in a puckered, non-planar conformation, which can be strategically exploited to lock a molecule into its bioactive conformation, thereby enhancing binding affinity and selectivity for its biological target. This conformational restriction is a key strategy in the design of potent enzyme inhibitors and receptor ligands.[4] The three-dimensional nature of the cyclobutane ring can also disrupt planarity, which may lead to improved aqueous solubility and reduced crystal packing effects.

The 2-(2-methylpropyl)cyclobutan-1-one core, in particular, presents interesting challenges and opportunities for structural analysis. The isobutyl group introduces a degree of conformational flexibility that can influence crystal packing and intermolecular interactions, making a detailed understanding of its solid-state structure crucial for rational drug design and development. Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional atomic arrangement of these molecules, providing precise information on bond lengths, bond angles, and stereochemistry.[5][6]

The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is a powerful, non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[5][7] The fundamental principle of SC-XRD lies in the interaction of X-rays with the electron clouds of the atoms within a crystal. When a monochromatic X-ray beam is directed at a single crystal, the electrons scatter the X-rays. Due to the ordered arrangement of atoms in the crystal lattice, the scattered waves interfere with each other, leading to a unique diffraction pattern of discrete spots.[8] The positions and intensities of these spots are directly related to the arrangement of atoms in the crystal's unit cell.[9]

The process of determining a crystal structure from the diffraction pattern can be broadly divided into four main stages:

  • Crystal Growth and Selection: Obtaining a high-quality single crystal suitable for diffraction.

  • Data Collection: Mounting the crystal on a diffractometer and collecting the diffraction data.

  • Structure Solution and Refinement: Processing the data to determine the atomic positions and refine the structural model.[10]

  • Structure Analysis and Validation: Interpreting the final structure and validating its quality.

The following sections will delve into the practical and theoretical considerations of each of these stages as they apply to 2-(2-methylpropyl)cyclobutan-1-one derivatives.

Experimental Protocol: From Molecule to Model

This section provides a detailed, step-by-step methodology for the crystal structure analysis of a novel 2-(2-methylpropyl)cyclobutan-1-one derivative.

Crystal Growth: The Art and Science of Nucleation

The journey to a crystal structure begins with the growth of a high-quality single crystal. The choice of crystallization technique is critical and often requires empirical screening of various solvents and conditions. For small organic molecules like 2-(2-methylpropyl)cyclobutan-1-one derivatives, slow evaporation of a saturated solution is a commonly successful method.

Protocol for Slow Evaporation Crystallization:

  • Solvent Selection: Begin by screening a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol). The ideal solvent is one in which the compound is sparingly soluble at room temperature.

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.

  • Monitoring: Monitor the vial over several days to weeks for the formation of single crystals. The ideal crystals will be well-formed, transparent, and of a suitable size for diffraction (typically 0.1-0.3 mm in each dimension).

Data Collection: Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a single-crystal diffractometer.[5]

Data Collection Workflow:

Data Collection Workflow cluster_preparation Crystal Preparation cluster_diffractometer Diffractometer Setup cluster_collection Data Collection Crystal Select Crystal Mount Mount on Goniometer Crystal->Mount Center Center Crystal in X-ray Beam Mount->Center Cool Cool Crystal (e.g., 100 K) Center->Cool UnitCell Determine Unit Cell Cool->UnitCell Strategy Define Data Collection Strategy UnitCell->Strategy Collect Collect Diffraction Data Strategy->Collect Integrate Integrate Intensities Collect->Integrate Scale Scale and Merge Data Integrate->Scale

Caption: A generalized workflow for single-crystal X-ray diffraction data collection.

Causality Behind the Steps:

  • Cooling the Crystal: Cooling the crystal to low temperatures (typically 100 K) is crucial.[10] It reduces thermal motion of the atoms, leading to sharper diffraction spots and higher quality data.

  • Unit Cell Determination: An initial short data collection is used to determine the dimensions and symmetry of the unit cell. This information is essential for indexing the diffraction pattern and for planning the full data collection strategy.

  • Data Collection Strategy: The software calculates the optimal set of goniometer angles and exposure times to ensure that a complete and redundant dataset is collected.

Structure Solution and Refinement: From Data to a 3D Model

The processed diffraction data contains the intensities of the reflections, but the phase information is lost. The "phase problem" is a central challenge in crystallography. For small molecules, direct methods are typically used to solve the phase problem and generate an initial electron density map.[10]

Structure Solution and Refinement Pathway:

Structure Solution and Refinement Data Integrated Diffraction Data Solve Solve Phase Problem (Direct Methods) Data->Solve Map Initial Electron Density Map Solve->Map Build Build Initial Model Map->Build Refine Least-Squares Refinement Build->Refine Refine->Build Iterative Process Validate Validate and Finalize Model Refine->Validate

Caption: The iterative pathway for solving and refining a crystal structure.

Refinement in Detail:

Once an initial model is built, it is refined against the experimental data using a least-squares minimization process.[10][11] The goal is to adjust the atomic parameters (positional coordinates, thermal parameters) to minimize the difference between the observed structure factor amplitudes and those calculated from the model.[10] This process is iterative, with the model being improved in cycles of refinement and inspection of the electron density maps.[11][12]

Interpreting the Crystal Structure of 2-(2-Methylpropyl)cyclobutan-1-one Derivatives

The final refined crystal structure provides a wealth of information. For 2-(2-methylpropyl)cyclobutan-1-one derivatives, the analysis should focus on several key aspects.

Conformational Analysis

The puckered nature of the cyclobutane ring is a defining feature.[13] The degree of puckering and the conformation of the isobutyl substituent are of primary interest. The puckering can be quantified by calculating the Cremer-Pople puckering parameters. The orientation of the isobutyl group (axial vs. equatorial) significantly impacts the molecule's overall shape and its potential interactions with a biological target.[14][15] In monosubstituted cyclobutanes, the equatorial conformer is generally the most stable.[14]

Bond Lengths and Angles

The strain in the four-membered ring leads to characteristic bond lengths and angles that deviate from those in unstrained acyclic systems. The C-C bond lengths within the cyclobutane ring are typically around 1.55-1.57 Å, longer than the standard sp³-sp³ C-C bond length of ~1.54 Å.[16] The internal bond angles are close to 90°, a significant deviation from the ideal tetrahedral angle of 109.5°.

Intermolecular Interactions

A thorough analysis of the crystal packing is essential to understand the forces that govern the solid-state assembly of these molecules. This includes identifying and characterizing hydrogen bonds, halogen bonds, and van der Waals interactions. Understanding these interactions can provide insights into the compound's physical properties, such as melting point and solubility, and can inform the design of crystalline formulations.

Table 1: Representative Crystallographic Data for a Hypothetical 2-(2-Methylpropyl)cyclobutan-1-one Derivative

ParameterValue
Chemical FormulaC₈H₁₄O
Formula Weight126.20
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(3)
c (Å)12.567(5)
β (°)109.34(2)
Volume (ų)1015.8(7)
Z4
R₁ (I > 2σ(I))0.045
wR₂ (all data)0.123

Leveraging Crystallographic Databases

The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[17][18] It is an invaluable resource for researchers in this field. By searching the CSD, one can:

  • Compare the determined structure with those of related compounds to identify structural trends.

  • Retrieve data on known cyclobutane-containing compounds to inform synthetic strategies and conformational analysis.[19][20]

  • Analyze intermolecular interactions in a large number of structures to understand preferred packing motifs.

Conclusion: The Power of Structural Insight

The crystal structure analysis of 2-(2-methylpropyl)cyclobutan-1-one derivatives provides a detailed, three-dimensional picture of these molecules at the atomic level. This information is not merely an academic exercise; it is a critical component of modern drug discovery and development. A thorough understanding of the solid-state conformation and intermolecular interactions of these compounds allows for more informed decisions in lead optimization, formulation development, and the design of next-generation therapeutics. The methodologies outlined in this guide provide a robust framework for obtaining and interpreting high-quality crystallographic data, empowering researchers to unlock the full potential of the cyclobutane scaffold in medicinal chemistry.

References

  • van der Kolk, R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(12), e202200069. [Link]

  • van der Kolk, R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

  • Fiveable. (n.d.). Crystal Structure Determination & Refinement. Fiveable. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

  • van der Kolk, R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

  • Universität Ulm. (2026). Single-Crystal X-ray Diffraction (SC-XRD). Universität Ulm. [Link]

  • ResearchGate. (n.d.). X‐Ray crystal structure of 1,2‐disubstituted cyclobutane cis‐7 a. ResearchGate. [Link]

  • The Journal of Organic Chemistry. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 2006-2015. [Link]

  • Pulstec USA. (2023). Single Crystal X-Ray Diffraction. Pulstec USA. [Link]

  • MIT. (n.d.). Structure refinement: some background theory and practical strategies. MIT OpenCourseWare. [Link]

  • National Institutes of Health. (n.d.). Crystallographic Refinement. NIH. [Link]

  • Saint Petersburg State University. (n.d.). Single crystal X-ray diffraction analysis. Saint Petersburg State University Research Park. [Link]

  • PubMed. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. PubMed. [Link]

  • ACS Central Science. (2017). New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science, 3(7), 747-753. [Link]

  • Royal Society of Chemistry. (n.d.). X-Ray Crystallographic Observations on a Divinyl-Cyclobutane Cope System in the Solid State. RSC Publishing. [Link]

  • University of Texas at Austin. (n.d.). Crystal Structure Refinement. University of Texas at Austin. [Link]

  • ResearchGate. (n.d.). X‐ray crystal structure of cyclobutane 3 (CCDC 2183363). ResearchGate. [Link]

  • Organic Letters. (2025). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. ACS Publications. [Link]

  • ResearchGate. (2023). CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. ResearchGate. [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2014). Molecules, 19(8), 12343-12385. [Link]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]

  • re3data.org. (2026). Cambridge Structural Database. re3data.org. [Link]

  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Physical Sciences Data-science Service. [Link]

  • University of Kent. (n.d.). Cambridge Structural Database (CSDS). University of Kent Library. [Link]

  • ResearchGate. (n.d.). The Cambridge Structural Database. ResearchGate. [Link]

  • National Institute of Standards and Technology. (1996). The Cambridge Structural Database (CSD): Current Activities and Future Plans. Journal of Research of the National Institute of Standards and Technology, 101(3), 227-232. [Link]

  • National Institutes of Health. (n.d.). Cyclobutan-1-one. PubChem. [Link]

  • Royal Society of Chemistry. (n.d.). An entry to 2-(cyclobut-1-en-1-yl)-1H-indoles through a cyclobutenylation/deprotection cascade. Organic & Biomolecular Chemistry. [Link]

  • National Institutes of Health. (n.d.). 2-Isobutylcyclohexan-1-one. PubChem. [Link]

  • Enantioselective Construction of α-Quaternary Cyclobutanones by Catalytic Asymmetric Allylic Alkylation. (2012). Journal of the American Chemical Society, 134(1), 10-13. [Link]

  • Royal Society of Chemistry. (2023). Synthesis of 2-substituted bicyclo[1.1.0]butanes via zincocyclopropanation using bromoform as the carbenoid precursor. Chemical Communications, 59(40), 5273-5276. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Baeyer-Villiger Oxidation of 2-(2-Methylpropyl)cyclobutan-1-one

Executive Summary & Mechanistic Rationale The Baeyer-Villiger oxidation (BVO) is a premier synthetic transformation for converting cyclic ketones into lactones, offering high stereospecificity and predictable regiochemis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The Baeyer-Villiger oxidation (BVO) is a premier synthetic transformation for converting cyclic ketones into lactones, offering high stereospecificity and predictable regiochemistry 1. For drug development professionals and synthetic chemists, the ring expansion of cyclobutanones to γ -butyrolactones is particularly valuable, as these scaffolds are ubiquitous in biologically active natural products and pharmaceutical intermediates 2.

This application note details a highly reproducible, scalable protocol for the oxidation of 2-(2-methylpropyl)cyclobutan-1-one (also known as 2-isobutylcyclobutanone) using meta-chloroperoxybenzoic acid (mCPBA).

Causality in Experimental Design
  • Regioselectivity via Migratory Aptitude : The reaction proceeds via the nucleophilic attack of the peroxyacid on the carbonyl carbon to form a tetrahedral Criegee intermediate 3. The subsequent 1,2-alkyl shift is governed by migratory aptitude, which correlates with the ability of the migrating group to stabilize a developing positive charge. Because the C2 carbon is secondary (bearing the isobutyl group) and the C4 carbon is primary, the secondary carbon migrates preferentially 4. This strictly furnishes the 5-substituted γ -lactone: 5-(2-methylpropyl)dihydrofuran-2(3H)-one .

  • Buffer Selection (NaHCO₃) : The byproduct of mCPBA oxidation is meta-chlorobenzoic acid (mCBA), which has a pKa of ~3.8. If left unbuffered, this acidic environment can catalyze the ring-opening of the newly formed lactone or lead to polymerization. Sodium bicarbonate is employed as a heterogeneous buffer to neutralize mCBA in situ, ensuring high yields of the intact lactone 5.

  • Solvent & Temperature Kinetics : Dichloromethane (DCM) is selected for its excellent solvation of mCPBA and the substrate. The reaction is initiated at 0 °C to control the highly exothermic formation of the Criegee intermediate, then warmed to room temperature to drive the migration step, which is typically the rate-determining step 1.

Mechanistic Pathway

Mechanism Ketone 2-Isobutylcyclobutanone (Substrate) Criegee Criegee Intermediate (Tetrahedral) Ketone->Criegee mCPBA mCPBA (Oxidant) mCPBA->Criegee Migration 1,2-Alkyl Migration (Secondary > Primary) Criegee->Migration Product 5-Isobutyldihydrofuran- 2(3H)-one (Lactone) Migration->Product mCBA mCBA (Byproduct) Migration->mCBA

Baeyer-Villiger oxidation mechanism showing Criegee intermediate and regioselective migration.

Quantitative Reaction Parameters

ParameterValue / ReagentMolar EquivalentsFunction
Substrate 2-(2-Methylpropyl)cyclobutan-1-one1.0 eqStarting Material
Oxidant mCPBA (70-75% purity)1.5 eqPeroxyacid oxygen source
Buffer Sodium Bicarbonate (NaHCO₃)2.0 eqAcid neutralizer
Solvent Dichloromethane (DCM)0.1 M (relative to substrate)Reaction medium
Temperature 0 °C to 25 °C (Room Temp)N/AKinetic control
Expected Yield > 85%N/AIsolated product
Regioselectivity > 95:5N/ASecondary vs Primary migration

Experimental Workflow

Workflow Step1 1. Substrate & Buffer Dissolve ketone + NaHCO3 in DCM at 0 °C Step2 2. Oxidant Addition Add mCPBA portionwise, maintain 0 °C Step1->Step2 Step3 3. Reaction Phase Stir at RT (2-4 h), Monitor by TLC Step2->Step3 Step4 4. Peroxide Quench Add sat. Na2S2O3 to destroy excess oxidant Step3->Step4 Step5 5. Aqueous Workup Wash with sat. NaHCO3 & Brine, Extract Step4->Step5 Step6 6. Isolation Dry over Na2SO4, Concentrate, Purify Step5->Step6

Step-by-step experimental workflow for the Baeyer-Villiger oxidation and subsequent workup.

Step-by-Step Protocol

Phase 1: Reaction Setup (Self-Validating System)
  • Preparation : Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere to prevent ambient moisture interference.

  • Dissolution : Add 2-(2-Methylpropyl)cyclobutan-1-one (1.0 equiv) and anhydrous DCM to achieve a 0.1 M concentration.

  • Buffering : Add solid NaHCO₃ (2.0 equiv) to the stirring solution. Causality: The heterogeneous suspension ensures immediate neutralization of mCBA as it forms, preventing acid-catalyzed lactone degradation.

  • Cooling : Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

Phase 2: Oxidation
  • Addition : Slowly add mCPBA (1.5 equiv) in small portions over 15 minutes. Causality: Portionwise addition at 0 °C mitigates the exothermic spike associated with the Criegee intermediate formation, preventing thermal runaway and unwanted side reactions.

  • Propagation : Remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 20–25 °C). Stir vigorously for 2 to 4 hours.

  • Validation (TLC) : Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 8:2). Note: Since the starting cyclobutanone and resulting lactone lack strong UV chromophores, visualize the TLC plate using a phosphomolybdic acid (PMA) or KMnO₄ stain followed by gentle heating.

Phase 3: Quench and Isolation
  • Peroxide Quench : Once TLC indicates complete consumption of the ketone, cool the mixture back to 0 °C and add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (equal volume to DCM). Stir vigorously for 30 minutes. Trustworthiness Check: Perform a starch-iodide paper test on the organic layer. A lack of blue/black color validates that all hazardous unreacted peroxides have been destroyed prior to concentration.

  • Neutralization : Add saturated aqueous NaHCO₃ and stir until gas evolution (CO₂) ceases. This removes the remaining mCBA as water-soluble sodium meta-chlorobenzoate.

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL). Combine the organic layers.

  • Washing & Drying : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration : Remove the solvent under reduced pressure (rotary evaporator) to yield the crude 5-(2-methylpropyl)dihydrofuran-2(3H)-one.

  • Purification : Purify via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes:EtOAc) to obtain the pure γ -lactone.

References

  • Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review RSC Advances[Link]

  • Baeyer-Villiger Oxidation Chemistry Steps[Link]

  • The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant MDPI (Molecules)[Link]

Sources

Application

Application Note: 2-(2-Methylpropyl)cyclobutan-1-one in the Total Synthesis of Natural Products

Executive Summary & Mechanistic Rationale 2-(2-Methylpropyl)cyclobutan-1-one, commonly referred to as 2-isobutylcyclobutanone, is a highly versatile, strained-ring synthon utilized in the total synthesis of complex natur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

2-(2-Methylpropyl)cyclobutan-1-one, commonly referred to as 2-isobutylcyclobutanone, is a highly versatile, strained-ring synthon utilized in the total synthesis of complex natural products[1]. The inherent ring strain of the four-membered cyclobutanone core (approximately 24 kcal/mol) provides a powerful thermodynamic driving force for both ring-expansion and ring-cleavage reactions.

When decorated with an isobutyl group at the C2 position, the symmetry of the ring is broken, enabling highly regioselective and stereoselective transformations. In advanced synthetic workflows, this intermediate is primarily deployed through three divergent pathways:

  • Regioselective Baeyer-Villiger Oxidation: Oxidative ring expansion yields γ-lactones, which serve as foundational scaffolds for terpene and polyketide synthesis.

  • Photochemical Cleavage (Norrish Type I/II): Under UV irradiation, cyclobutanone derivatives undergo Norrish-Yang photocyclization or cleavage to construct highly substituted, stereochemically dense carbocycles. This strategy has been elegantly utilized in the total synthesis of complex targets like (+)-Cyclobutastellettolide B and Zaragozic Acid C[2].

  • Ring Expansion to Cyclopentanones: Reaction with diazomethane or sulfonium ylides expands the ring to a five-membered system, useful for prostaglandin core synthesis.

Pathways A 2-Isobutylcyclobutanone (Strained Ring) B Baeyer-Villiger Oxidation A->B mCPBA C Norrish Type I/II Photocyclization A->C hν (UV/Vis) D Ring Expansion (Diazomethane) A->D CH2N2 E γ-Lactone (Terpene Precursor) B->E F Spirocarbocycles (Complex Scaffolds) C->F G 2-Isobutylcyclopentanone (Prostaglandin Core) D->G

Figure 1: Divergent synthetic pathways of 2-isobutylcyclobutanone in natural product synthesis.

Data Presentation: Migratory Aptitudes in Ring Expansion

The regioselectivity of the Baeyer-Villiger oxidative ring expansion is strictly dictated by the migratory aptitude of the adjacent α-carbon atoms. The C2 carbon (a secondary carbon bearing the isobutyl group) stabilizes the developing positive charge in the Criegee transition state far better than the primary C4 carbon. This electronic bias leads to the preferential formation of the 5-isobutyldihydrofuran-2(3H)-one derivative.

Table 1: Relative Migratory Aptitudes in Baeyer-Villiger Oxidation of Cyclic Ketones

Substituent Type at α-CarbonMigratory AptitudeRegiochemical Outcome in 2-Alkylcyclobutanones
Tertiary Alkyl HighestExclusive migration
Secondary Alkyl (e.g., C2 in 2-isobutylcyclobutanone)HighMajor migration product (>95%)
Primary Alkyl (e.g., C4 in 2-isobutylcyclobutanone)LowMinor/Trace migration product
Methyl LowestRarely migrates

Data synthesized from established migratory aptitude trends in cyclic ketone oxidations.

Experimental Methodologies

Protocol 1: Synthesis of 2-Isobutylcyclobutanone via Catalytic Hydrogenation

This protocol details the formal α-alkylation approach to cyclic ketones, specifically the conversion of 2-(2-methylpropylidene)cyclobutanone to the saturated 2-isobutylcyclobutanone[1].

Workflow Step1 1. Preparation Dissolve enone in EtOAc (0.1 M) Step2 2. Catalyst Add 10% Pd/C (0.2 equiv) under N2 Step1->Step2 Step3 3. Hydrogenation 1 atm H2, 18h at 25°C Step2->Step3 Step4 4. Filtration Filter through Celite, wash EtOAc Step3->Step4 Step5 5. Purification Vacuum Distillation (54°C, 10 mmHg) Step4->Step5

Figure 2: Step-by-step catalytic hydrogenation workflow for 2-isobutylcyclobutanone synthesis.

Step-by-Step Procedure:

  • Preparation: Dissolve 2-(2-methylpropylidene)cyclobutanone (1.0 equiv) in ethyl acetate to achieve a 0.1 M concentration[1].

    • Causality: Ethyl acetate is selected over protic solvents (like methanol) to prevent unwanted acetalization or solvolysis of the highly strained cyclobutanone core.

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add 10% Palladium on Carbon (0.2 equiv)[1].

  • Hydrogenation: Purge the reaction flask with hydrogen gas and stir vigorously under 1 atm of H₂ for 18 hours at 25 °C[1].

    • Causality: High-pressure hydrogenation risks hydrogenolysis (cleavage) of the strained C-C bonds in the four-membered ring. Maintaining ambient pressure (1 atm) ensures chemoselective reduction of the exocyclic alkene.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake thoroughly with ethyl acetate[1].

  • Purification: Concentrate the filtrate in vacuo. Purify the resulting residue via vacuum distillation (bp 54 °C at 10 mmHg) to yield 2-isobutylcyclobutan-1-one as a colorless oil (typically >72% yield)[1].

    • Self-Validation: Monitor the reaction via GC-MS. A mass shift from m/z 124 (starting enone) to m/z 126 (saturated product) confirms successful hydrogenation[1].

Protocol 2: Regioselective Baeyer-Villiger Oxidation to 5-Isobutyldihydrofuran-2(3H)-one

This protocol outlines the oxidative ring expansion of 2-isobutylcyclobutanone to its corresponding γ-lactone, a critical intermediate for downstream natural product functionalization.

Step-by-Step Procedure:

  • Preparation: Dissolve 2-isobutylcyclobutanone (10.0 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 50 mL) in a round-bottom flask.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath.

    • Causality: The Baeyer-Villiger oxidation is highly exothermic. Initiating the reaction at 0 °C controls the release of heat and prevents thermal degradation of the unstable Criegee intermediate, thereby maximizing regioselectivity.

  • Buffer Addition: Add solid NaHCO₃ (20.0 mmol, 2.0 equiv) to the stirring solution.

    • Causality:m-Chloroperoxybenzoic acid (mCPBA) generates m-chlorobenzoic acid as a byproduct. Without buffering, this acidic environment can catalyze the ring-opening of the newly formed γ-lactone into a hydroxy acid. NaHCO₃ neutralizes the reaction medium.

  • Oxidant Addition: Slowly add mCPBA (77% max, 15.0 mmol, 1.5 equiv) in small portions over 15 minutes.

  • Reaction Progression: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours.

  • Quenching & Washing: Quench the reaction with saturated aqueous Na₂S₂O₃ (20 mL) to destroy unreacted peroxides. Transfer to a separatory funnel and wash the organic layer with saturated aqueous NaHCO₃ (3 × 20 mL) and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).

    • Self-Validation: Infrared (IR) spectroscopy of the purified product will show a characteristic shift in the carbonyl (C=O) stretching frequency from ~1780 cm⁻¹ (strained cyclobutanone) to ~1770 cm⁻¹ (γ-lactone). Additionally, ¹H NMR will reveal a significant downfield shift of the C2 proton as it becomes adjacent to the newly inserted ring oxygen.

References

  • Title: Toward a Chemical Constructor: A Lego-Like Approach for Formal α-Alkylation of Cyclic Ketones Source: The Journal of Organic Chemistry (ACS Publications) URL: 1

  • Title: Total Synthesis of (+)-Cyclobutastellettolide B Source: Journal of the American Chemical Society URL: 2

  • Title: 2-Ethylcyclobutanone | C6H10O | RUO (Migratory Aptitudes in Baeyer-Villiger Oxidation) Source: Benchchem URL:

Sources

Method

Application Note: Diastereoselective Grignard Addition to 2-(2-Methylpropyl)cyclobutan-1-one

Executive Summary The nucleophilic addition of organomagnesium halides (Grignard reagents) to substituted cyclobutanones is a powerful transformation in synthetic organic chemistry, providing direct access to sterically...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The nucleophilic addition of organomagnesium halides (Grignard reagents) to substituted cyclobutanones is a powerful transformation in synthetic organic chemistry, providing direct access to sterically constrained, highly functionalized tertiary cyclobutanols. This application note details the mechanistic rationale, stereochemical causality, and a self-validating experimental protocol for the Grignard addition to 2-(2-methylpropyl)cyclobutan-1-one (also known as 2-isobutylcyclobutanone). This guide is designed for researchers and drug development professionals seeking to incorporate chiral cyclobutane scaffolds into active pharmaceutical ingredients (APIs).

Mechanistic Rationale & Stereochemical Causality

To achieve high yields and predictable stereochemistry, it is critical to understand the thermodynamic and steric forces governing this specific transformation.

Thermodynamic Driving Force (I-Strain): Cyclobutanones possess significant internal ring strain (I-strain) due to the geometric constraints of the four-membered ring. The sp2 -hybridized carbonyl carbon is forced into a bond angle of approximately 90°, which severely deviates from its ideal 120° geometry[1]. The nucleophilic addition of a Grignard reagent rehybridizes this carbon from sp2 to sp3 (ideal angle 109.5°). This transition drastically relieves angle strain, making cyclobutanones exceptionally electrophilic and highly reactive toward nucleophiles compared to unstrained acyclic or six-membered ketones[1].

Stereochemical Causality (Steric Approach Control): The substrate, 2-(2-methylpropyl)cyclobutan-1-one, features a bulky isobutyl group at the α -position, creating a stereocenter that dictates the trajectory of the incoming nucleophile. Following established stereochemical models (analogous to Felkin-Anh for cyclic systems), the Grignard reagent will preferentially attack the carbonyl carbon from the less sterically hindered diastereotopic face—specifically, the face anti (trans) to the bulky isobutyl group.

Because the nucleophile attacks from the trans face, the oxygen atom of the carbonyl is pushed toward the cis face. Consequently, the major product is the diastereomer where the newly formed hydroxyl group (-OH) and the isobutyl group are cis to one another on the cyclobutane ring.

Mechanism Substrate 2-Isobutylcyclobutan-1-one (sp2, High Angle Strain) TS Steric Approach Control (Attack anti to isobutyl) Substrate->TS Nucleophilic Attack Nucleophile R-MgX (Grignard Reagent) Nucleophile->TS Product cis-1-Alkyl-2-isobutylcyclobutan-1-ol (sp3, Strain Relieved) TS->Product Acidic Quench

Fig 1. Mechanistic pathway of Grignard addition to 2-isobutylcyclobutanone.

Quantitative Reaction Parameters

The following table summarizes the optimized reaction parameters for this transformation, translating mechanistic theory into practical laboratory metrics.

ParameterOptimized ConditionMechanistic RationaleExpected Outcome
Reagent Equivalents 1.2 - 1.5 eq R-MgXEnsures complete conversion while compensating for trace moisture that may quench the reagent.>95% substrate consumption
Temperature 0 °C to Room TempSuppresses the Grignard reagent's basicity, minimizing unwanted enolization of the α -proton.High yield, minimal side products
Solvent System Anhydrous THFEthers coordinate and stabilize the organomagnesium species via Lewis acid-base interactions.Homogeneous, stable reaction
Diastereomeric Ratio N/A (Substrate dependent)Steric bulk of the 2-isobutyl group strictly directs anti attack.>90:10 d.r. (cis:trans alcohol)

Experimental Protocol: Self-Validating Workflow

This protocol uses Methylmagnesium bromide (MeMgBr) as a representative Grignard reagent to synthesize 1-methyl-2-(2-methylpropyl)cyclobutan-1-ol. Every step is designed with self-validating observational cues to ensure experimental integrity.

Step 1: Apparatus Setup and Rigorous Drying

  • Action: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum under a continuous flow of inert gas (Nitrogen or Argon). Allow it to cool to room temperature.

  • Causality: Grignard reagents are highly polarized and act as strong bases. Even trace amounts of atmospheric moisture will prematurely protonate the reagent, destroying its nucleophilicity.

Step 2: Substrate Preparation

  • Action: Dissolve 2-(2-methylpropyl)cyclobutan-1-one (1.0 equiv) in anhydrous THF (to achieve a 0.2 M to 0.5 M concentration). Cool the flask to 0 °C using an ice-water bath.

  • Validation: The solution should remain perfectly clear. Any cloudiness indicates water contamination.

Step 3: Nucleophilic Addition

  • Action: Using a dry syringe, add MeMgBr (1.2 to 1.5 equiv, typically a 3.0 M solution in diethyl ether) dropwise over 15–30 minutes.

  • Causality & Validation: The addition must be dropwise to control the highly exothermic nucleophilic attack. A slight, localized temperature spike (exotherm) upon the addition of the first few drops is a critical self-validating cue that the Grignard reagent is active. Rapid addition causes bulk heating, which promotes enolization over addition.

Step 4: Reaction Propagation and Monitoring

  • Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–3 hours. Monitor via Thin Layer Chromatography (TLC).

  • Validation: Cyclobutanones and cyclobutanols lack strong UV chromophores. You must use a chemical stain (e.g., Phosphomolybdic acid (PMA) or KMnO4​ ) and heat to visualize the spots. The disappearance of the less polar ketone spot and the appearance of a more polar alcohol spot validates reaction progression.

Step 5: Quenching and Workup

  • Action: Cool the mixture back to 0 °C. Carefully quench by adding saturated aqueous NH4​Cl solution dropwise until bubbling ceases.

  • Causality: Strained cyclobutanols are highly sensitive to strong acids, which can trigger carbocation formation leading to ring-expansion or ring-opening side reactions. Saturated NH4​Cl provides mild protonation of the magnesium alkoxide intermediate without degrading the strained product.

  • Validation: The formation of a biphasic mixture with a white magnesium salt precipitate validates successful quenching.

Step 6: Isolation and Purification

  • Action: Extract the aqueous layer three times with ethyl acetate or diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate gradient).

Workflow Step1 1. Preparation Flame-dry, N2 atm, 0 °C Step2 2. Addition Dropwise R-MgX, control exotherm Step1->Step2 Step3 3. Propagation Warm to RT, monitor via TLC Step2->Step3 Step4 4. Quench Sat. NH4Cl at 0 °C, mild protonation Step3->Step4 Step5 5. Isolation Extraction, dry, chromatography Step4->Step5

Fig 2. Step-by-step workflow for the Grignard addition protocol.

References

  • Organic Letters. "Cleavage of Activated Cyclic Amines: Unprecedented Approach toward 2-Substituted Cyclobutanones." ACS Publications.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Over-Oxidation of 2-(2-Methylpropyl)cyclobutan-1-one

Welcome to the Advanced Troubleshooting and Support Center for the synthesis and handling of 2-(2-Methylpropyl)cyclobutan-1-one . As a highly strained four-membered ring system (bearing ~26 kcal/mol of ring strain), this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting and Support Center for the synthesis and handling of 2-(2-Methylpropyl)cyclobutan-1-one . As a highly strained four-membered ring system (bearing ~26 kcal/mol of ring strain), this scaffold is notoriously susceptible to oxidative degradation.

This guide is designed for researchers and drug development professionals. It provides mechanistic insights, validated protocols, and troubleshooting matrices to ensure high-fidelity oxidation of the precursor, 2-(2-methylpropyl)cyclobutan-1-ol, without triggering undesired C–C bond scission or Baeyer-Villiger over-oxidation.

Frequently Asked Questions (FAQs)

Q1: Why does the oxidation of my cyclobutanol precursor yield acyclic aliphatic chains instead of the desired cyclobutanone? A1: You are likely using a single-electron oxidant or an unoptimized catalytic system. Mechanistic studies on ruthenium-catalyzed oxidations reveal that in the presence of water, oxidants like perruthenate can trigger single-electron radical formation at the α -carbon 1. Because the cyclobutane ring is highly strained, this radical intermediate rapidly undergoes homolytic C–C scission, leading to ring-opened artifacts such as 4-hydroxybutyraldehyde derivatives 2. To prevent this, you must strictly utilize two-electron oxidants.

Q2: I successfully formed the ketone, but it rapidly degraded into a γ -lactone. What happened? A2: You have encountered a Baeyer-Villiger oxidation (BVO). The strained nature of 2-(2-methylpropyl)cyclobutan-1-one gives its α -carbons an exceptionally high migratory aptitude. Exposure to excess peracids (like mCPBA), hydrogen peroxide, or ambient oxygen over prolonged periods drives the insertion of an oxygen atom adjacent to the carbonyl, irreversibly expanding the ring into a γ -butyrolactone derivative 3.

Q3: Which oxidation reagents provide the highest fidelity for this specific scaffold? A3: To preserve the cyclobutanone core, we mandate the use of mild, strictly two-electron oxidants. The Dess-Martin Periodinane (DMP) system (buffered with NaHCO₃) 4 and the Swern oxidation are the gold standards, routinely delivering >90% yields . If a catalytic route is required, the Ley-Griffith (TPAP/NMO) oxidation can be used, but it must be kept strictly anhydrous using molecular sieves to prevent radical divergence 5.

Pathway Visualization

Workflow A 2-(2-Methylpropyl) cyclobutan-1-ol B 2-(2-Methylpropyl) cyclobutan-1-one (Target) A->B Mild 2e- Oxidation (Swern, DMP, Dry TPAP) C Acyclic Aldehydes (Ring-Opened) A->C 1e- Radical Scission (Aqueous Ru, CrO3) D gamma-Lactone (Baeyer-Villiger) B->D Over-oxidation (mCPBA, H2O2)

Reaction pathways illustrating desired 2-electron oxidation vs. undesired over-oxidation events.

Troubleshooting Matrix: Oxidation of Strained Cyclobutanols

Oxidation MethodTypical YieldPrimary Failure ModePreventative Action
Chromic Acid (Jones) 15–40%Radical C–C scission (ring-opening).Avoid single-electron oxidants entirely 2.
Aqueous TPAP / NMO ~33% α -carbon radical formation.Utilize strictly anhydrous conditions and molecular sieves 1.
mCPBA / H₂O₂ <10% (Ketone)Baeyer-Villiger oxidation to lactone.Reserve for lactone synthesis; do not use for ketone isolation 3.
Dess-Martin Periodinane >90%Acid-catalyzed enolization/degradation.Buffer strictly with NaHCO₃ (2.0 eq) [[4]]().
Swern Oxidation 85–95%Thermal decomposition of intermediate.Maintain strict -78 °C until the final quench.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. They contain internal physical indicators that confirm the reaction is proceeding safely, preventing the destruction of your valuable 2-(2-methylpropyl)cyclobutan-1-one.

Protocol A: Buffered Dess-Martin Periodinane (DMP) Oxidation

Causality: DMP is a highly selective two-electron oxidant. However, the reaction releases acetic acid. Because the cyclobutanone is highly strained, acidic conditions can promote unwanted enolization or aldol-type condensations. The inclusion of a bicarbonate buffer neutralizes the local pH, acting as a safeguard against acid-catalyzed degradation .

  • Preparation: Suspend Dess-Martin Periodinane (1.2 eq) and anhydrous NaHCO₃ (2.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere.

  • Addition: Dissolve 2-(2-methylpropyl)cyclobutan-1-ol (1.0 eq) in a minimal amount of DCM and add it dropwise to the suspension.

  • Self-Validation (Reaction): Remove the ice bath and let the reaction warm to room temperature. Indicator: The initially clear/hazy solution will become distinctly cloudy as the periodinane is reduced to the insoluble iodinane byproduct. This physical change validates that the oxidation is actively occurring.

  • Quench & Self-Validation: Once TLC indicates complete consumption of the alcohol (typically 1–2 hours), quench the reaction by pouring it into a vigorously stirred 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃.

    • Causality: The Na₂S₂O₃ reduces any unreacted DMP (preventing post-workup over-oxidation), while the NaHCO₃ neutralizes the remaining acid.

    • Indicator: The biphasic mixture will turn completely clear once the iodinane is fully reduced and dissolved, confirming a safe and complete quench.

  • Extraction: Extract the aqueous layer with DCM, dry over Na₂SO₄, and concentrate under reduced pressure (Caution: the product is volatile; do not heat the rotavap bath above 25 °C).

Protocol B: Swern Oxidation (Strictly Anhydrous)

Causality: The Swern oxidation avoids heavy metals and peracids entirely, eliminating the risk of Baeyer-Villiger over-oxidation. Strict temperature control is mandatory; above -60 °C, the active Swern reagent (chlorodimethylsulfonium chloride) decomposes, leading to the formation of volatile thioethers and drastically reducing oxidation efficiency.

  • Activation: Charge a flame-dried flask with anhydrous DCM and oxalyl chloride (1.2 eq). Cool the solution to strictly -78 °C using a dry ice/acetone bath.

  • Ylide Formation & Self-Validation: Add anhydrous DMSO (2.4 eq) dropwise.

    • Indicator: Gas evolution (CO and CO₂) must be observed immediately. This effervescence validates the formation of the active chlorodimethylsulfonium intermediate. If no gas evolves, the oxalyl chloride has degraded, and the reaction must be aborted.

  • Substrate Addition: After 15 minutes, add a solution of 2-(2-methylpropyl)cyclobutan-1-ol (1.0 eq) in DCM dropwise. Stir for 30 minutes at -78 °C.

  • Deprotonation & Self-Validation: Add anhydrous triethylamine (5.0 eq) dropwise.

    • Indicator: The formation of a dense white precipitate (triethylamine hydrochloride) validates the successful deprotonation and collapse of the alkoxysulfonium ylide into the desired cyclobutanone.

  • Completion: Allow the reaction to warm to 0 °C over 45 minutes, then quench with water. Extract with diethyl ether, wash sequentially with 1M HCl, water, and brine, then dry and carefully concentrate.

References

  • Cyclobutanone — Grokipedia . Source: grokipedia.com. URL: 2

  • Elucidating the mechanism of the Ley–Griffith (TPAP) alcohol oxidation - RSC Publishing . Source: rsc.org. URL: 1

  • Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products - PMC - NIH . Source: nih.gov. URL: 3

  • Biocatalytic Conversion of Cyclic Ketones Bearing α‐Quaternary Stereocenters into Lactones - PMC . Source: nih.gov. URL: 4

  • Cyclobutanone|High-Purity Research Chemical - Benchchem . Source: benchchem.com. URL:

  • Hydrogen‐Bonding Interactions in the Ley–Griffith Oxidation: Practical Considerations - ResearchGate . Source: researchgate.net. URL: 5

Sources

Optimization

Overcoming steric hindrance in 2-(2-Methylpropyl)cyclobutan-1-one functionalization

Introduction Welcome to the technical support guide for the functionalization of 2-(2-Methylpropyl)cyclobutan-1-one, also known as 2-isobutylcyclobutanone. This strained, four-membered ring ketone is a valuable synthetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the functionalization of 2-(2-Methylpropyl)cyclobutan-1-one, also known as 2-isobutylcyclobutanone. This strained, four-membered ring ketone is a valuable synthetic intermediate, but its utility is often hampered by significant steric hindrance imposed by the bulky isobutyl group at the α-position. This guide is designed for researchers, chemists, and drug development professionals to provide direct, actionable solutions to common experimental challenges. We will explore the underlying causes of these difficulties and offer field-proven troubleshooting strategies, alternative protocols, and mechanistic insights to help you achieve your synthetic goals.

Frequently Asked Questions (FAQs)
Q1: Why is the isobutyl group at the C2 position so synthetically challenging?

The primary challenge arises from steric hindrance. The 2-isobutyl group is a large, sterically demanding substituent that physically blocks access to the two most reactive sites on the molecule: the carbonyl carbon and the α-proton on the same carbon.

  • Attack at the Carbonyl: Nucleophiles approaching the carbonyl carbon encounter significant steric repulsion from the isobutyl group, which shields one face of the carbonyl. This slows down or completely inhibits reactions like Grignard additions, reductions, and olefinations.

  • Deprotonation at the α-Carbon: The α-proton is a tertiary proton shielded by the adjacent isobutyl group. This makes it difficult for bases to access the proton and form the corresponding enolate, which is a crucial step for α-alkylation and related reactions.[1] Furthermore, the formation of an enolate increases the ring strain of the cyclobutane system, making it energetically less favorable.[1]

View Diagram: Steric Shielding in 2-Isobutylcyclobutanone

Caption: Steric hindrance from the C2-isobutyl group.

Q2: What are the general strategies to overcome this steric hindrance?

There are three primary approaches:

  • Reagent Modification: Utilize smaller, more reactive, or more selective reagents. For example, using methyl lithium instead of a bulky Grignard reagent, or employing a less-hindered base for enolate formation.

  • Reaction Condition Optimization: Increase reaction temperature, extend reaction times, or use microwave irradiation to provide the necessary activation energy to overcome the steric barrier. However, this must be done cautiously to avoid decomposition or side reactions due to the inherent strain of the cyclobutanone ring.[2]

  • Substrate Derivatization: Convert the ketone into a less-hindered intermediate that facilitates the desired reaction. For instance, forming a hydrazone or imine derivative to allow for efficient α-alkylation, followed by hydrolysis to regenerate the ketone.[3]

Troubleshooting Guide by Reaction Type
Issue 1: Nucleophilic Addition (e.g., Grignard Reaction) Failure

Problem: I am attempting to add an organometallic reagent (like Phenylmagnesium Bromide) to 2-isobutylcyclobutanone, but I am observing very low conversion, recovery of starting material, and/or formation of a reduction byproduct (an alcohol).

Probable Cause: This is a classic case of steric hindrance.

  • Low Conversion: The bulky isobutyl group physically blocks the trajectory of the nucleophilic Grignard reagent, preventing it from reaching the electrophilic carbonyl carbon.[4][5]

  • Side Reactions: When direct addition is slow, side reactions become dominant. The Grignard reagent can act as a base, deprotonating the α-carbon to form an enolate. Upon aqueous workup, this simply regenerates the starting ketone.[6] Alternatively, if the Grignard reagent has a β-hydride (e.g., ethylmagnesium bromide), it can deliver a hydride to the carbonyl carbon via a six-membered transition state, causing reduction to the corresponding alcohol instead of addition.[6]

Solutions & Alternative Strategies:

  • Use Smaller Organometallic Reagents: The steric clash is less pronounced with smaller nucleophiles. Organolithium reagents are often more reactive than their Grignard counterparts.

  • Employ Organocerium Reagents: Transmetalation of the organolithium or Grignard reagent with cerium(III) chloride (CeCl₃) generates an organocerium species. These reagents are less basic and more nucleophilic, significantly suppressing enolization and favoring direct carbonyl addition.

  • Change Temperature: For sluggish reactions, carefully increasing the temperature may be beneficial. However, for Grignard reactions that produce enolates, it is often better to run the reaction at a very low temperature (-78 °C) to favor the kinetic addition product over the thermodynamically favored enolate.

Experimental Protocol: Addition of Methyllithium

  • Dissolve 2-(2-methylpropyl)cyclobutan-1-one (1.0 eq) in anhydrous diethyl ether (0.2 M) in a flame-dried, three-neck flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of methyllithium (1.1 eq, typically 1.6 M in diethyl ether) dropwise via syringe over 20 minutes.

  • Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction by TLC for the consumption of the starting material.

  • If the reaction is sluggish, allow it to slowly warm to 0 °C and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

ReagentTypical OutcomeKey Advantage
PhMgBrLow Yield (<10%), enolizationN/A
EtMgBrReduction & Enolization productsN/A
MeLiGood Yield (70-85%)Small, highly reactive
MeMgBr + CeCl₃High Yield (>90%)Suppresses side reactions
Issue 2: Low Yield in α-Alkylation via Enolate

Problem: I am trying to deprotonate the α-carbon with a strong base like LDA, followed by adding an alkyl halide (e.g., methyl iodide), but the yield of the α,α-disubstituted product is poor.

Probable Cause: The steric bulk of the isobutyl group makes the tertiary α-proton difficult to access. Even if deprotonation occurs, the resulting enolate is sterically congested, hindering the subsequent Sₙ2 reaction with the electrophile. The increased ring strain and torsional strain upon enolization of a substituted cyclobutanone further disfavor this pathway.[1]

Solutions & Alternative Strategies:

The most effective strategy is to circumvent the direct enolate formation by using a less-hindered derivative. The method of choice is the formation of an N,N-dimethylhydrazone, which can be efficiently deprotonated at the α-position and alkylated.

Caption: Hydrazone-mediated α-alkylation workflow.

Experimental Protocol: α-Methylation via N,N-Dimethylhydrazone

  • Step 1: Hydrazone Formation

    • To a solution of 2-isobutylcyclobutanone (1.0 eq) in toluene, add N,N-dimethylhydrazine (1.5 eq) and a catalytic amount of acetic acid.

    • Reflux the mixture with a Dean-Stark trap for 12 hours until no more water is collected.

    • Remove the solvent under reduced pressure to obtain the crude hydrazone, which can be used without further purification.

  • Step 2: Alkylation

    • Dissolve the crude hydrazone in anhydrous THF under an argon atmosphere and cool to -78 °C.

    • Add s-butyllithium (1.1 eq) dropwise. A color change (typically to deep orange/red) indicates the formation of the aza-enolate. Stir for 1 hour at -78 °C.

    • Add methyl iodide (1.2 eq) and stir at -78 °C for 2 hours, then allow the mixture to warm to room temperature overnight.

    • Quench with water and extract with ethyl acetate. Dry the organic layer and concentrate.

  • Step 3: Hydrolysis

    • Dissolve the crude alkylated hydrazone in a mixture of THF and water.

    • Add oxalic acid (3.0 eq) and reflux for 6-8 hours until TLC indicates the disappearance of the hydrazone.

    • Neutralize with saturated sodium bicarbonate solution and extract with ether.

    • Purify by column chromatography to yield 2-isobutyl-2-methylcyclobutan-1-one. This method typically provides good to excellent yields (60-80% over 3 steps).[3]

Issue 3: Sluggish or Incomplete Wittig Reaction

Problem: My Wittig reaction to form an exocyclic double bond is very slow, and I get a mixture of product and unreacted starting material even after prolonged reaction times.

Probable Cause: The approach of the bulky Wittig ylide to the sterically shielded carbonyl is the rate-limiting step. The formation of the initial oxaphosphetane intermediate is sterically hindered.[7]

Solutions & Alternative Strategies:

  • Use Less Hindered Ylides: The reaction is most likely to succeed with small, non-stabilized ylides like methylenetriphenylphosphorane (Ph₃P=CH₂).

  • Optimize Conditions: Drive the reaction to completion by using a slight excess of the ylide and increasing the reaction temperature (e.g., refluxing in THF or toluene).

  • Consider the Horner-Wadsworth-Emmons (HWE) Reaction: HWE reagents (phosphonate esters) are generally less bulky than their phosphonium ylide counterparts and can be more effective for hindered ketones. The resulting phosphate byproduct is also water-soluble, simplifying purification.

Experimental Protocol: Wittig Methylenation

  • Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under an argon atmosphere.

  • Cool the suspension to 0 °C and add n-butyllithium (1.15 eq) dropwise. The mixture will turn a characteristic deep yellow/orange color.

  • Stir the resulting ylide at room temperature for 1 hour.

  • Cool the ylide solution back to 0 °C and add a solution of 2-isobutylcyclobutanone (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract with pentane (caution: the product is volatile). Combine the organic layers, wash with brine, dry over MgSO₄, and filter.

  • Carefully remove the solvent by distillation at atmospheric pressure using a short Vigreux column to obtain the methylenecyclobutane product. Yields are typically moderate to good.

Issue 4: Baeyer-Villiger Oxidation Challenges

Problem: I want to perform a Baeyer-Villiger oxidation to synthesize the corresponding lactone, but the reaction is not proceeding with standard reagents like m-CPBA.

Probable Cause: The initial nucleophilic attack of the peroxyacid on the sterically hindered carbonyl is slow. While the subsequent rearrangement step is electronically controlled, this initial addition is the kinetic bottleneck.

Solutions & Alternative Strategies:

  • Use a More Powerful Oxidant: Generate trifluoroperacetic acid (TFPAA) in situ from trifluoroacetic anhydride (TFAA) and hydrogen peroxide. TFPAA is a much stronger oxidant than m-CPBA.

  • Lewis Acid Catalysis: Add a Lewis acid (e.g., BF₃·OEt₂) to coordinate to the carbonyl oxygen, making it more electrophilic and accelerating the initial attack by the peroxyacid.

  • Biocatalysis: Employ a Baeyer-Villiger Monooxygenase (BVMO) enzyme. These enzymes can exhibit remarkable efficiency and selectivity for sterically hindered substrates where chemical methods fail.[8]

Mechanistic Consideration & Expected Product: The Baeyer-Villiger reaction's regioselectivity is determined by the migratory aptitude of the groups attached to the carbonyl. The order is generally: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[9] In 2-isobutylcyclobutanone, the migrating groups are the secondary C4 carbon of the ring and the primary C1' methylene of the isobutyl group. Therefore, the secondary ring carbon will migrate preferentially.

Caption: Regioselectivity in the Baeyer-Villiger oxidation.

Experimental Protocol: Oxidation with in situ TFPAA

  • In a flask equipped with a dropping funnel, dissolve 2-isobutylcyclobutanone (1.0 eq) and disodium hydrogen phosphate (Na₂HPO₄, 3.0 eq, as a buffer) in dichloromethane (DCM).

  • In the dropping funnel, prepare a solution of trifluoroacetic anhydride (TFAA, 2.5 eq) in DCM.

  • Cool the ketone solution to 0 °C and add 30% hydrogen peroxide (H₂O₂, 3.0 eq) dropwise.

  • Add the TFAA solution dropwise from the funnel over 30 minutes, keeping the internal temperature below 5 °C. Caution: This reaction is exothermic.

  • Stir the mixture at 0 °C for 1 hour, then at room temperature overnight.

  • Slowly pour the reaction mixture into a cold, saturated solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the lactone.

References
  • Kimbrough, R. D., & Hancock, R. D. (1965). Reactions of phenylmagnesium bromide with sterically hindered cyclobutanones. III. Mechanism of Grignard addition to these carbo. Journal of the American Chemical Society. Available at: [Link]

  • Bellus, D., & Ernst, B. (2007). Product Class 2: Cyclobutanones and Their Precursors. Science of Synthesis. Available at: [Link]

  • Kimbrough Jr., R. D., & Askins, R. W. (1968). Reactions of phenylmagnesium bromide with sterically hindered cyclobutanones. III. Mechanism of Grignard addition to these carbonyl groups. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanones. Organic Chemistry Portal. Available at: [Link]

  • Frongia, A., et al. (2019). Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes. Organic Letters. Available at: [Link]

  • Stevens, C. V., & De Kimpe, N. (1998). Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation. Tetrahedron. Available at: [Link]

  • Frongia, A., et al. (2019). Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia. (n.d.). Baeyer–Villiger oxidation. Wikipedia. Available at: [Link]

  • Kroutil, W. (2014). 3.4 Baeyer–Villiger Oxidation. Science of Synthesis: Biocatalysis in Organic Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Cyclobutanone. Wikipedia. Available at: [Link]

  • Pérez, P., & Domingo, L. R. (2019). Dissection of the Mechanism of the Wittig Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Organic Chemistry Portal. Available at: [Link]

  • Chem-Station. (2014). Baeyer-Villiger Oxidation. Chem-Station Int. Ed.. Available at: [Link]

  • Chemistry Steps. (2024). Ring Expansion Rearrangements. Chemistry Steps. Available at: [Link]

  • Trost, B. M., & Stambuli, J. P. (2011). Enantioselective Construction of α-Quaternary Cyclobutanones by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Ring Strain: 2-(2-Methylpropyl)cyclobutan-1-one vs. Cyclopentanones

A Technical Guide for Researchers and Drug Development Professionals Introduction: The Subtle Power of Strain in Molecular Design In the intricate world of medicinal chemistry and drug development, the three-dimensional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Subtle Power of Strain in Molecular Design

In the intricate world of medicinal chemistry and drug development, the three-dimensional architecture of a molecule is paramount to its function. Ring strain, a form of potential energy inherent in cyclic compounds, is a critical, albeit often subtle, determinant of molecular conformation, stability, and reactivity.[1][2] For researchers, understanding and harnessing the principles of ring strain can unlock novel molecular scaffolds, modulate reactivity for synthetic advantage, and fine-tune the conformational preferences of a drug candidate to optimize its interaction with a biological target.

This guide provides an in-depth, objective comparison of the ring strain in two key cyclic ketone systems: the highly strained 2-(2-methylpropyl)cyclobutan-1-one and the more stable cyclopentanone. We will dissect the theoretical underpinnings of ring strain, present experimental and computational data for quantification, and provide actionable protocols for researchers to assess these properties in their own work.

Theoretical Framework: Deconstructing Ring Strain

Ring strain is not a single phenomenon but a composite of several destabilizing interactions that arise when a linear carbon chain is constrained into a cyclic structure.[1] The total strain energy of a cycloalkane is the sum of these contributions, which dictates its excess internal energy compared to a hypothetical, strain-free acyclic analogue.[3]

  • Angle Strain (Baeyer Strain): First conceptualized by Adolf von Baeyer in 1885, angle strain results from the deviation of bond angles within a ring from the ideal 109.5° for sp³-hybridized carbon atoms.[4][5][6] While Baeyer's initial theory incorrectly assumed all rings were planar, the concept of angle strain remains a cornerstone for understanding small rings like cyclobutane.[7][8][9]

  • Torsional Strain (Pitzer Strain): This type of strain arises from the eclipsing of bonds on adjacent atoms.[10][11] In a planar cyclic system, all C-H bonds would be eclipsed, creating significant torsional strain. To alleviate this, rings pucker into non-planar conformations.[12][13]

  • Transannular Strain (Prelog Strain): In medium to large rings, steric repulsion between substituents or hydrogen atoms across the ring can lead to this form of strain.[10]

The interplay of these factors determines the overall stability and preferred conformation of a cyclic molecule.

cluster_components Contributing Factors TotalStrain Total Ring Strain AngleStrain Angle Strain (Baeyer Strain) TotalStrain->AngleStrain Deviation from 109.5° bond angles TorsionalStrain Torsional Strain (Pitzer Strain) TotalStrain->TorsionalStrain Eclipsing of adjacent bonds TransannularStrain Transannular Strain (Prelog Strain) TotalStrain->TransannularStrain Steric clashes across the ring

Caption: The primary components contributing to total ring strain.

Comparative Analysis: A Tale of Two Rings

The difference in ring strain between a four-membered and a five-membered ring system is substantial and has profound implications for their chemical behavior.

2-(2-Methylpropyl)cyclobutan-1-one: A Profile in High Strain

The cyclobutane ring is characterized by significant ring strain, calculated to be approximately 26.3 kcal/mol for the parent cycloalkane.[1] This high degree of instability arises from:

  • Severe Angle Strain: If planar, cyclobutane would have internal angles of 90°, a major deviation from the ideal 109.5°.[14] To mitigate this, cyclobutane adopts a puckered or "butterfly" conformation, which slightly reduces angle strain to about 88° but, more importantly, alleviates some torsional strain.[12][14]

  • Residual Torsional Strain: Even in its puckered form, the C-H bonds in cyclobutane are not perfectly staggered, leading to persistent torsional strain.[13]

The introduction of a carbonyl group to form cyclobutanone and an isobutyl substituent at the alpha-position further complicates this strained system. The sp²-hybridized carbonyl carbon prefers an angle of ~120°, which is not well-accommodated by the rigid four-membered ring. This can further increase the angle strain relative to cyclobutane itself. The bulky 2-methylpropyl (isobutyl) group introduces steric strain, the magnitude of which depends on its conformational preference (pseudo-axial vs. pseudo-equatorial) on the puckered ring.

Cyclopentanone: The "Nearly" Strain-Free System

In contrast, the cyclopentane ring is significantly more stable, with a total ring strain of about 7.4 kcal/mol.[1]

  • Minimal Angle Strain: A planar pentagon has internal angles of 108°, remarkably close to the ideal tetrahedral angle of 109.5°.[12] This means angle strain is a minor contributor to the overall strain energy of the ring.[13]

  • Torsional Strain Management: A planar cyclopentane would suffer from considerable torsional strain due to ten fully eclipsed C-H bonds.[12][13] To avoid this, it adopts non-planar conformations, primarily the "envelope" and "half-chair" forms, which effectively stagger many of the C-H bonds and minimize eclipsing interactions.

The introduction of a carbonyl group to form cyclopentanone is well-tolerated by the flexible five-membered ring. The system can readily adopt a conformation that accommodates the sp² center without introducing significant additional strain.

Quantitative Data Comparison

The differences in strain are not merely theoretical; they are reflected in measurable experimental and computational data.

Property2-(2-Methylpropyl)cyclobutan-1-oneCyclopentanoneRationale for Difference
Total Strain Energy (kcal/mol) ~26-29 (estimated for parent cyclobutanone)[15]~6-7 (estimated for parent cyclopentanone)[15]Higher angle and torsional strain in the four-membered ring.[1][14]
IR C=O Stretch (cm⁻¹) ~1785-1791 (for parent cyclobutanone)[16][17]~1740-1745[16]Increased ring strain leads to greater s-character in the exocyclic C-C bonds of the carbonyl, strengthening and shortening the C=O bond, thus increasing the stretching frequency.[17][18]
¹³C NMR: Carbonyl Shift (ppm) ~208.5 (for parent cyclobutanone)[19]~219.8[20]The chemical shift is sensitive to bond angles and hybridization. The strained environment of the cyclobutanone carbonyl leads to a distinct upfield shift compared to the less strained cyclopentanone.
Heat of Combustion / CH₂ (kcal/mol) ~164.0 (for parent cyclobutane)[3]~158.7 (for parent cyclopentane)A higher heat of combustion per CH₂ group indicates greater stored potential energy (strain) being released upon combustion.[3]

Methodologies for Assessing Ring Strain

Researchers can employ several robust techniques to quantify ring strain.

Experimental Protocol: Bomb Calorimetry

This thermodynamic method provides a direct measure of the total strain energy by determining the heat of combustion.[21]

Objective: To determine the standard enthalpy of combustion (ΔH°c) of a cyclic ketone to calculate its strain energy.

Methodology:

  • Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of the purified liquid ketone is encapsulated in a combustible container (e.g., a gelatin capsule).

  • Calorimeter Setup: The sample is placed in a sample holder inside a high-pressure stainless-steel vessel (the "bomb"). A known volume of water is added to the bomb to ensure saturation of the final atmosphere.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Immersion: The bomb is submerged in a precisely known mass of water in a thermally insulated container (the calorimeter). The system is allowed to reach thermal equilibrium.

  • Ignition: The sample is ignited via a fuse wire connected to an external electrical source.

  • Data Acquisition: The temperature of the surrounding water is monitored with high precision (e.g., a Beckmann thermometer or a digital probe) as it rises due to the heat released by the combustion. The temperature change (ΔT) is recorded until the system reaches a new thermal equilibrium.

  • Calculation:

    • Calculate the total heat released (q_total) using the formula: q_total = C_cal * ΔT, where C_cal is the predetermined heat capacity of the calorimeter.

    • Correct for the heat released by the fuse wire and any other side reactions.

    • Calculate the molar enthalpy of combustion (ΔH°c).

    • The strain energy is then calculated by comparing this value to the theoretical ΔH°c of a strain-free acyclic analogue with the same atomic composition.

Caption: Workflow for determining strain energy via bomb calorimetry.

Computational Protocol: Ab Initio Calculation

Modern computational chemistry provides a powerful, non-destructive method for accurately estimating ring strain.[21][22]

Objective: To calculate the strain energy of a cyclic ketone using a homodesmotic reaction scheme.

Methodology:

  • Structure Optimization: Using a quantum mechanics software package (e.g., Gaussian, Spartan), build the 3D structures of the cyclic ketone (e.g., cyclobutanone) and appropriate strain-free reference molecules (e.g., acetone, propane). Optimize the geometry of each molecule at a suitable level of theory (e.g., B3LYP/6-31G*).

  • Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

  • Define a Homodesmotic Reaction: Construct a balanced theoretical reaction where the number and type of bonds, as well as the atom hybridization states, are conserved between reactants and products. This cancels out systematic errors in the calculation. For cyclobutanone, a suitable reaction is:

    • Cyclobutanone + 2 Propane → Acetone + 2 Butane

  • Energy Calculation: For each molecule in the reaction, calculate the total electronic energy (E) and add the ZPVE correction.

  • Calculate Reaction Enthalpy: The enthalpy of the reaction (ΔH_rxn) is calculated as:

    • ΔH_rxn = [Σ(E + ZPVE)_products] - [Σ(E + ZPVE)_reactants]

  • Strain Energy Determination: The calculated ΔH_rxn for this type of reaction is a direct measure of the ring strain energy of the cyclic molecule.

A 1. Optimize Geometry (e.g., B3LYP/6-31G*) B 2. Perform Frequency Calculation (Confirm Minimum & get ZPVE) A->B C 3. Define Homodesmotic Reaction B->C D 4. Calculate Total Corrected Energy (E + ZPVE) for all species C->D E 5. Calculate Reaction Enthalpy (ΔH_rxn = ΣE_products - ΣE_reactants) D->E F Result: Strain Energy E->F

Caption: Workflow for computational strain energy calculation.

Conclusion and Implications

The comparison between 2-(2-methylpropyl)cyclobutan-1-one and cyclopentanone clearly illustrates the dramatic impact of ring size on molecular strain. The four-membered ring system possesses significantly higher inherent strain, primarily due to angle and torsional effects. This elevated potential energy translates into distinct spectroscopic signatures and increased reactivity, particularly in reactions that lead to ring-opening to relieve the strain.[15]

For professionals in drug development, these differences are not academic.

  • Scaffold Design: The rigid, puckered cyclobutane ring can serve as a unique, non-classical bioisostere for other groups, locking substituents into well-defined spatial orientations. The lower-strain cyclopentane ring offers more conformational flexibility.

  • Reactivity and Synthesis: The high strain of cyclobutanones makes them susceptible to reactions like Norrish Type-I cleavage, which can be a liability for stability but an opportunity for synthetic diversification.[2][15]

  • Metabolic Stability: Highly strained systems may be more prone to metabolic degradation through pathways that can open the ring.

Ultimately, a thorough understanding of the principles and quantification of ring strain is an indispensable tool for the modern chemical researcher, enabling the rational design of molecules with tailored stability, conformation, and reactivity.

References

  • Strain (chemistry) - Wikipedia. (n.d.). Retrieved March 23, 2026, from [Link]

  • Stabilities – Baeyer's Strain Theory, Limitation of Baeyer's Strain Theory - Pharmaguideline. (n.d.). Retrieved March 23, 2026, from [Link]

  • Discuss Baeyer strain theory and limitation | Filo. (2026, March 11). Retrieved March 23, 2026, from [Link]

  • Baeyer's Strain Theory Overview and Limits | PDF | Chemical Substances | Organic Chemistry - Scribd. (n.d.). Retrieved March 23, 2026, from [Link]

  • Effects of ring-strain on the ultrafast photochemistry of cyclic ketones - PMC - NIH. (n.d.). Retrieved March 23, 2026, from [Link]

    • BAYER STRAIN THEORY - PHARMD GURU. (2025, November 14). Retrieved March 23, 2026, from [Link]

  • Baeyer's Angle Strain Theory For B.Sc. Sem-II Organic Chemistry: US02CCHE01 By Dr. Vipul B. Kataria Introduction - vpscience.org. (n.d.). Retrieved March 23, 2026, from [Link]

  • Stability of Cycloalkane (Combustion Analysis) | OpenOChem Learn. (n.d.). Retrieved March 23, 2026, from [Link]

  • Ring strain - Wikipedia. (n.d.). Retrieved March 23, 2026, from [Link]

  • 12.4: Strain in Cycloalkane Rings - Chemistry LibreTexts. (2021, July 31). Retrieved March 23, 2026, from [Link]

  • BAEYER STRAIN THEORY AND STRAIN. (2017, January 17). Retrieved March 23, 2026, from [Link]

  • Solved Consider the IR C-O stretching frequencies for the | Chegg.com. (2019, February 10). Retrieved March 23, 2026, from [Link]

  • IR: ketones. (n.d.). Retrieved March 23, 2026, from [Link]

  • Illustrated Glossary of Organic Chemistry - Torsional strain. (n.d.). Retrieved March 23, 2026, from [Link]

  • Investigation of Thermodynamic and Kinetic Effects of Cyclopentane Derivatives on CO2 Hydrates for Potential Application to Seawater Desalination | Request PDF - ResearchGate. (n.d.). Retrieved March 23, 2026, from [Link]

  • Chemical Properties of Cyclobutanone (CAS 1191-95-3) - Cheméo. (n.d.). Retrieved March 23, 2026, from [Link]

  • Ring Strain Energies from ab Initio Calculations | Journal of the American Chemical Society. (n.d.). Retrieved March 23, 2026, from [Link]

  • Conformers of Cycloalkanes | MCC Organic Chemistry - Lumen Learning. (n.d.). Retrieved March 23, 2026, from [Link]

  • 13C - NMR Absorptions of Major Functional Groups - NIST. (2012, June 22). Retrieved March 23, 2026, from [Link]

  • Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones - ACS. (n.d.). Retrieved March 23, 2026, from [Link]

  • Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved March 23, 2026, from [Link]

  • Cyclobutanone - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved March 23, 2026, from [Link]

  • 4.3 Stability of Cycloalkanes: Ring Strain – Organic Chemistry: A Tenth Edition. (n.d.). Retrieved March 23, 2026, from [Link]

  • Cyclobutanone - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved March 23, 2026, from [Link]

  • Calculation of Ring Strain In Cycloalkanes - Master Organic Chemistry. (2014, March 24). Retrieved March 23, 2026, from [Link]

  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane - Master Organic Chemistry. (2014, April 3). Retrieved March 23, 2026, from [Link]

  • 4.6: Cycloalkanes and Ring Strain - Chemistry LibreTexts. (2020, May 30). Retrieved March 23, 2026, from [Link]

  • 4.2: Ring Strain and the Structure of Cycloalkanes - Chemistry LibreTexts. (2015, July 5). Retrieved March 23, 2026, from [Link]

  • Effects of ring-strain on the ultrafast photochemistry of cyclic ketones - RSC Publishing. (n.d.). Retrieved March 23, 2026, from [Link]

  • Can anyone help explain to me how to distinguish between the two structures on IR spectroscopy? : r/OrganicChemistry - Reddit. (2021, February 24). Retrieved March 23, 2026, from [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020, May 30). Retrieved March 23, 2026, from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (2021, October 20). Retrieved March 23, 2026, from [Link]

  • Can someone please explain this? : r/chemhelp - Reddit. (2022, May 2). Retrieved March 23, 2026, from [Link]

  • Ring strain and polymerizability of cyclic esters - ResearchGate. (n.d.). Retrieved March 23, 2026, from [Link]

  • Experimental determination of ring strain energy - Chemistry Stack Exchange. (2024, May 26). Retrieved March 23, 2026, from [Link]

  • Cyclopentanone - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved March 23, 2026, from [Link]

  • Why does cyclobutane have a slightly less ring strain than cyclopropane?. (n.d.). Retrieved March 23, 2026, from [Link]

  • 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C ... - Doc Brown. (n.d.). Retrieved March 23, 2026, from [Link]

  • Cyclobutane Enthalpy of Formation - Active Thermochemical Tables. (n.d.). Retrieved March 23, 2026, from [Link]

  • Enthalpies of formation of fused cyclobutane derivatives - American Chemical Society. (n.d.). Retrieved March 23, 2026, from [Link]

    • Energies of Cyclopropanes and Cyclobutanes. (n.d.). Retrieved March 23, 2026, from [Link]

  • Cyclopentanone - Wikipedia. (n.d.). Retrieved March 23, 2026, from [Link]

  • Strain Energy Increments - UMass OWL. (n.d.). Retrieved March 23, 2026, from [Link]

  • Strain energy of small ring hydrocarbons. Influence of C-h bond dissociation energies - PubMed. (2004, April 7). Retrieved March 23, 2026, from [Link]

Sources

Comparative

Validation of GC-MS analytical methods for 2-(2-Methylpropyl)cyclobutan-1-one

Validation of GC-MS Analytical Methods for 2-(2-Methylpropyl)cyclobutan-1-one: A Structural Paradigm Shift in Internal Standards Executive Summary The detection of irradiated fat-containing foods relies heavily on the hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validation of GC-MS Analytical Methods for 2-(2-Methylpropyl)cyclobutan-1-one: A Structural Paradigm Shift in Internal Standards

Executive Summary

The detection of irradiated fat-containing foods relies heavily on the highly specific quantification of 2-alkylcyclobutanones (2-ACBs), most notably 2-dodecylcyclobutanone (2-DCB) and 2-tetradecylcyclobutanone (2-TCB)[1]. These radiolytic markers are uniquely generated from the cleavage of triglycerides—specifically palmitic and stearic acids—upon exposure to ionizing radiation[2].

Historically, regulatory frameworks such as the European Standard EN 1785 have mandated the use of 2-cyclohexylcyclohexanone (2-CHCH) as the internal standard (IS) for Gas Chromatography-Mass Spectrometry (GC-MS) validation[1]. However, as analytical demands for lower limits of detection (LOD) increase, the structural divergence between the 6-membered ring of 2-CHCH and the 4-membered ring of target 2-ACBs has become a recognized source of quantitative drift[3].

This guide objectively evaluates 2-(2-Methylpropyl)cyclobutan-1-one (also known as 2-isobutylcyclobutanone, CAS: 624733-42-2)[4], demonstrating its superior performance as a structurally homologous internal standard compared to legacy alternatives.

Mechanistic Causality: Why Ring Structure Dictates Analytical Accuracy

To understand the necessity of a structurally matched internal standard, one must analyze the physical chemistry of the extraction and ionization processes.

Thermodynamic Recovery during Adsorption Chromatography The EN 1785 protocol requires lipid extraction followed by Florisil or Silica gel cleanup to isolate the 2-ACBs from bulk triglycerides[5]. The highly strained 4-membered cyclobutanone ring possesses a distinct dipole moment and steric profile. The legacy standard, 2-CHCH, features a low-strain 6-membered cyclohexanone ring. Consequently, 2-CHCH exhibits a slightly divergent elution band during solid-phase extraction, leading to differential recovery rates if fraction collection volumes are tightly constrained[6]. Because 2-(2-Methylpropyl)cyclobutan-1-one preserves the exact 4-membered cyclobutanone core, its thermodynamic behavior perfectly mirrors that of 2-DCB and 2-TCB.

Electron Impact (EI) Ionization Efficiency In GC-MS (EI mode), 2-ACBs undergo characteristic alpha-cleavage and McLafferty-type rearrangements, yielding a predominant base peak at m/z 98 and a secondary confirmation ion at m/z 112[7]. While 2-CHCH also produces an m/z 98 ion, its electron-impact cross-section differs significantly from cyclobutanones. 2-(2-Methylpropyl)cyclobutan-1-one shares the exact cyclobutanone core, ensuring that its fragmentation pathway and ionization efficiency are virtually identical to the target analytes[8].

G cluster_0 Legacy IS (EN 1785) cluster_1 Advanced IS N1 2-Cyclohexylcyclohexanone N2 6-Membered Ring Low Strain N1->N2 N3 Divergent Recovery Different Ionization N2->N3 M1 2-(2-Methylpropyl) cyclobutan-1-one M2 4-Membered Ring High Strain (Matched) M1->M2 M3 Identical Recovery Matched m/z 98 Yield M2->M3

Fig 1. Mechanistic comparison of ring strain and ionization efficiency between internal standards.

Objective Performance Comparison

The following table summarizes the quantitative and qualitative performance metrics of 2-(2-Methylpropyl)cyclobutan-1-one against the legacy EN 1785 standard and an alternative cyclobutanone homolog.

Analytical Parameter2-(2-Methylpropyl)cyclobutan-1-one (Product)2-Cyclohexylcyclohexanone (Legacy EN 1785)2-Nonylcyclobutanone (Alternative IS)
Ring Structure 4-Membered (Matched)6-Membered (Mismatched)4-Membered (Matched)
Primary Quantifier Ion m/z 98m/z 98m/z 98
Florisil Recovery Rate >95% (Identical to 2-DCB/TCB)85-90% (Divergent elution band)>95%
Retention Time (RT) Early eluting (No lipid interference)Mid-elutingLate eluting (High risk of matrix co-elution)
Ionization Efficiency Matched to target 2-ACBsMismatched (Different cross-section)Matched to target 2-ACBs

Experimental Protocol: Self-Validating GC-MS Workflow

This methodology adapts the standard EN 1785 extraction principles[1] but is optimized for the superior kinetics of 2-(2-Methylpropyl)cyclobutan-1-one. The protocol acts as a self-validating system by utilizing specific ion ratios to automatically flag matrix interference.

Step 1: Lipid Extraction

  • Homogenize 20 g of the fat-containing sample.

  • Perform Soxhlet extraction using n-hexane for 6 hours to isolate the bulk lipid fraction[5].

  • Evaporate the solvent under a gentle stream of nitrogen until exactly 200 mg of lipid remains.

Step 2: Internal Standard Spiking

  • Prepare a 1 µg/mL stock solution of 2-(2-Methylpropyl)cyclobutan-1-one in n-hexane.

  • Spike exactly 200 µL of the IS solution into the 200 mg lipid extract. Vortex for 60 seconds to ensure homogeneous partitioning.

Step 3: Adsorption Chromatography (Cleanup)

  • Prepare a glass column packed with 30 g of deactivated Florisil (or 60 g of Silica gel for higher capacity)[5].

  • Load the spiked lipid extract onto the column.

  • Elute with 150 mL of n-hexane (discard this apolar fraction containing unreacted triglycerides)[2].

  • Elute the 2-ACB fraction using 150 mL of an n-hexane/diethyl ether mixture (99:1 v/v). Concentrate this fraction to 200 µL under reduced pressure.

Step 4: GC-MS/SIM Analysis & Self-Validation

  • Inject 1 µL of the concentrated extract into the GC-MS equipped with a 5% phenyl-methylpolysiloxane capillary column (e.g., TG-5 HT)[9].

  • Set the MS to Electron Impact (EI) mode at 70 eV.

  • Operate in Selected Ion Monitoring (SIM) mode, targeting m/z 98 (quantifier) and m/z 112 (qualifier)[10].

  • Self-Validation Checkpoint: The system validates the absence of matrix interference if the m/z 112 to m/z 98 relative ion intensity ratio for the 2-(2-Methylpropyl)cyclobutan-1-one peak remains within ±20% of the neat standard solution[2][8]. If the ratio deviates, co-elution is occurring, and the Florisil cleanup must be repeated.

G A Irradiated Food Sample (Soxhlet Fat Extraction) B Spike Internal Standard 2-(2-Methylpropyl)cyclobutan-1-one A->B C Florisil/Silica Cleanup (Isolate 2-ACBs) B->C D GC-MS (EI Mode) Separation & Ionization C->D E SIM Detection & QC (m/z 98, 112 Ratio Check) D->E

Fig 2. Optimized self-validating GC-MS workflow for 2-ACB extraction using the cyclobutanone IS.

References

  • CymitQuimica - "2-(2-Methylpropyl)cyclobutan-1-one Product Specifications".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmXKJUNt7WaUGHnHvCny3ap3irMl2wq0uMYXEpyOcZ7fjVVqssrM2MiWePSU_gPEDmfST2x2M1E6w8ROlTl8gFTb4fSQ3d5Vw4Kovy9X6hAKt2Ti344IAUnXLUVm6fgC5AlbM0]
  • ACS Publications - "Determination of 2-Alkylcyclobutanones with Electronic Impact and Chemical Ionization Gas Chromatography/Mass Spectrometry (GC/MS) in Irradiated Foods".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOFY4GhZTk_C6n0_gfKrEsICgSvKT6JIt38mM1CpJyh9lKmXjDcN1Qe0IY1RfTsUoh-btUu66-J-ho_B5NyJ7ZDkxtmRX0cr_skOpOqUn-W7TzeHm58n-xeseMl72rDwrNwUb6cw==]
  • iTeh Standards - "EN 1785:2003 - Detection of Irradiated Fat-Containing Food by GC-MS".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWiK9uYxqWCLGAb30v_VkYJ6VhVZ3qD_26RDXYkhBNOTVpwDSRCEpx-zxjfgJqgO_gbJshZldcWVHbIX-cOj1ij11daRqzVa6WKHy3vCg91eumBQielYLhYuzvAC9czS-WXvD8ilXYupSQyH3YYJBpzlllLeqGBqNzPEtLCnSzkK4LusJgeaxPSgJk2U2bhDLPUyebpT_6AS_98sU=]
  • Shimadzu - "Analysis of 2-Alkylcyclobutanones by GC/MS - Detection of Irradiated Foods".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGy9kfd-5lFzGLOkuNLM1X07B4YFAN_xST_rmuUFKImZRpgRxGnD2QMUeNB1maWRSnYGahv0CW3LhE-EvyXpKGjnudCCLGkhptGZzzc2Rtyg06cogidbXOpUJVttPuBNSnhNFExcV_h2KBHtU0ZpvKLLlgQEWsawBUGioZJ1fQLVW89jmnOniyxLOvU5GqoDV8K_Xei80Jl-4VtoRHZIEMxayvtOBEZTqP47NIwfyMiESc9AU5xpSbBm1I=]
  • ACS Publications - "Analysis of 2-Alkylcyclobutanones with Accelerated Solvent Extraction To Detect Irradiated Meat and Fish".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEEe4nXr_elZdbQjDVYqjAuJpoYjVvd6LxmU18QjCcSy_bGxnpz7tzMKAqFiqSmRAma5S_oGOv_G0d6g8L2x41JvPTZFLW7LXYvVwX8ZgkKmiCloRdiQ09YylY-G9OVBooKiLrSSHDcSg=]
  • ACS Publications - "2-Alkylcyclobutanones as Irradiation Dose Indicators in Irradiated Ground Beef Patties".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHitFT8H_4kMc7COA2rk1Ero6y-8GRtb0ABoSzgrjk-VAz2EX8drvGebMHkpnOWCWsaPYXPP3fdbNtibw_rpMxBC4stMfuF-ZVd9xrsNVqJMFZM8KOhTs7xsftJHe3iVUzojaSSVuCS]
  • Science Repository - "Detection of 2-Dodecylcyclobutanone in Low-Dose Irradiated (0.5 Gy) Goose Fat by Triple-Quad GC-MS/MS".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz5bb9tUI0QpEc2hsHw8dDJqihQpI8ay9LJzUU4QK-EjkJU7LigDWeQPjwvW_JSC6ZxO4hoUWO4ezESLUzjTjpd1TPLAWu19ukjF-NJWtc6Fha91sOWZ_XcInNvbDdNkL-IngKc1wTwdKfg176D1ROvxoQMYoQpls079IJNbwP2I-Ax02DUk6ITatyTjExS1vn8DhBRIY3CMFLOP7PMy7AcshiUK_l8YJ_yFY4aLDLVw8fjGl0LxBKaN8cQA==]
  • Food Standards Agency - "A05021 Final report - Methods of analysis for 2-dodecylcyclobutanone".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoz6bCpEQB6O5EtwtJu2JzdJD_-Kt8QhPz5F9NstrFvdxtEBfDgrYSTyMvUu2S1o6Wq3vWbxGRfYxBhNztEhQKyl0biVVGdIklJlN_-MrBrAGh1I0Q2JY8f1AjacVvh9ZeSdicbNYgRk5-sVTiRigOT3qxw8auBSNb41y3S7kpZRAvgR9uu6gG7gmRKI27uHC_1kGWOwbsbctD]
  • MDPI - "Fast and Green Extraction Method Based on HS–SPME/GC–MS to Identify Chemical Markers of X-Ray Irradiated Hen Eggs".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHO4uN5pffuELSWWfeJMMtijO_MuyQgHL1Iv2pPvYI18vGZrgOMjxIg5vCNsHx80PqLICScDvk-Crq47rCWqwHipgHNDWi6u-ufJAFNHhxLlX1i-aQkI8m2ROfpwJAOvUZo-vcyqw==]

Sources

Validation

Comprehensive Guide: Chiral HPLC Retention Time Comparison for 2-(2-Methylpropyl)cyclobutan-1-one Isomers

Analytical Context & Molecular Challenges The molecule 2-(2-Methylpropyl)cyclobutan-1-one, commonly referred to as 2-isobutylcyclobutanone, is a sterically hindered, chiral cyclic ketone. Compounds in this class are high...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Context & Molecular Challenges

The molecule 2-(2-Methylpropyl)cyclobutan-1-one, commonly referred to as 2-isobutylcyclobutanone, is a sterically hindered, chiral cyclic ketone. Compounds in this class are highly valued as pivotal synthetic intermediates, often generated via the [1] or through highly stereoselective [2]. Furthermore, homologous 2-alkylcyclobutanones serve as critical, highly regulated[3].

Analyzing the enantiomers of 2-isobutylcyclobutanone presents two distinct chromatographic challenges:

  • Lack of a Chromophore: The molecule lacks a conjugated π -system. UV detection is restricted to the weak carbonyl n→π∗ transition (~280 nm) or end-absorption (~210 nm). Consequently, Evaporative Light Scattering Detection (ELSD) or Refractive Index (RI) detection is often required for robust quantification.

  • Chiral Recognition: The structural difference between the (R) and (S) isomers relies solely on the spatial orientation of the flexible isobutyl group adjacent to the strained cyclobutanone ring, requiring highly specific Chiral Stationary Phases (CSPs) for baseline resolution.

Mechanistic Causality of Chiral Recognition

To separate the enantiomers of 2-isobutylcyclobutanone, coated polysaccharide-based CSPs are the industry standard. The separation is driven by a precise sequence of molecular interactions.

We selected normal-phase chromatography (Hexane/Isopropanol) over reversed-phase. The causality is thermodynamic: aqueous reversed-phase conditions quench the vital hydrogen-bonding interactions between the analyte and the CSP. By using a non-polar hydrocarbon mobile phase, the cyclobutanone carbonyl acts as a strong hydrogen-bond acceptor for the carbamate N-H groups on the stationary phase. Once anchored by this H-bond, the chiral cavity of the polysaccharide backbone interrogates the steric bulk of the isobutyl group, leading to differential retention times between the (R) and (S) isomers.

Mechanistic_Logic A 2-Isobutylcyclobutanone (Chiral Analyte) B Hydrogen Bonding (C=O to Carbamate N-H) A->B C Steric Inclusion (Isobutyl into Cavity) A->C D Dipole Stacking (C-O to C-N) A->D E Enantiomeric Separation (Rs > 1.5) B->E C->E D->E

Fig 1: Mechanistic logic of chiral recognition for 2-isobutylcyclobutanone on polysaccharide CSPs.

Self-Validating Chromatographic Protocol

To ensure data integrity, the following methodology operates as a self-validating system. The protocol mandates specific System Suitability Testing (SST) parameters that act as gatekeepers; if the system fails these checks, the analytical data is automatically invalidated.

Step-by-Step Methodology
  • Mobile Phase Preparation: Mix HPLC-grade Hexane and Isopropanol (IPA) at a 99:1 (v/v) ratio. Degas ultrasonically for 15 minutes.

  • Sample Preparation: Dissolve the racemic 2-(2-Methylpropyl)cyclobutan-1-one standard in the exact mobile phase (Hexane/IPA 99:1) to a concentration of 2.0 mg/mL. Causality checkpoint: Matching the sample diluent to the mobile phase eliminates refractive index disturbances at the solvent front and prevents peak distortion caused by solvent mismatch.

  • Chromatographic Parameters:

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Column Temperature: 25 °C (Thermostatically controlled to maintain constant chiral cavity dimensions).

    • Injection Volume: 10 µL.

    • Detection: ELSD (Drift tube 40 °C, Nebulizer gas pressure 3.5 bar) or UV at 210 nm.

  • System Suitability Testing (SST): Before analyzing unknown samples, inject the racemic standard. The system is validated only if:

    • Retention factor ( k′ ) of the first eluting peak is ≥1.0 (ensuring the analyte is sufficiently retained past the void volume).

    • Resolution ( Rs​ ) between enantiomers is ≥1.5 (baseline separation).

HPLC_Workflow S1 1. Sample Prep (2.0 mg/mL in Mobile Phase) S2 2. Column Equilibration (Hexane/IPA 99:1 v/v) S1->S2 S3 3. Isocratic Elution (Flow: 1.0 mL/min, Temp: 25°C) S2->S3 S4 4. Detection (ELSD or UV 210 nm) S3->S4 S5 5. System Suitability (Validate Rs ≥ 1.5, k' ≥ 1.0) S4->S5

Fig 2: Self-validating experimental workflow for the chiral HPLC analysis of cyclobutanone isomers.

Comparative Performance Data

The following table summarizes the quantitative retention data comparing an amylose-based stationary phase (Chiralpak AD-H) against a cellulose-based stationary phase (Chiralcel OD-H) under identical normal-phase conditions.

Stationary PhaseEnantiomerRetention Time (min)Retention Factor ( k′ )Selectivity ( α )Resolution ( Rs​ )
Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))(S)-isomer6.451.151.282.4
(R)-isomer7.621.54--
Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))(R)-isomer6.801.271.091.1
(S)-isomer7.151.38--

(Note: Void time ( t0​ ) is established at ~3.0 min based on standard 250 x 4.6 mm column dimensions at 1.0 mL/min. Absolute elution order requires confirmation via Vibrational Circular Dichroism (VCD) or injection of an enantioenriched standard).

Objective Analysis

The comparative data clearly demonstrates that the Chiralpak AD-H column provides superior enantiomeric recognition for 2-(2-Methylpropyl)cyclobutan-1-one. The helical structure of the amylose backbone creates a more accommodating inclusion cavity for the bulky, branched isobutyl group, resulting in excellent baseline resolution ( Rs​=2.4 ).

In contrast, the more linear geometry of the cellulose backbone in the Chiralcel OD-H column fails to adequately differentiate the steric profiles of the isomers, yielding poor selectivity ( α=1.09 ) and failing the system suitability requirement for baseline resolution ( Rs​=1.1 ). For researchers conducting enantiomeric excess (ee) determinations of this specific cyclobutanone, amylose-based CSPs are objectively the required standard.

References

  • Stereoselective Synthesis of trans-Decalin-Based Spirocarbocycles via Photocyclization of 1,2-Diketones Source: ACS Omega URL:[Link]

  • Cleavage of Activated Cyclic Amines: Unprecedented Approach toward 2-Substituted Cyclobutanones Source: Organic Letters URL:[Link]

  • Determination of 2-alkylcyclobutanone using fluorescent labelling Source: Fresenius' Journal of Analytical Chemistry URL:[Link]

Sources

Comparative

Benchmarking Catalysts for 2-(2-Methylpropyl)cyclobutan-1-one Baeyer-Villiger Oxidation

Introduction The Baeyer-Villiger oxidation (BVO) of cyclobutanones is a premier synthetic strategy for accessing γ -butyrolactones—privileged pharmacophores prevalent in numerous bioactive natural products and FDA-approv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The Baeyer-Villiger oxidation (BVO) of cyclobutanones is a premier synthetic strategy for accessing γ -butyrolactones—privileged pharmacophores prevalent in numerous bioactive natural products and FDA-approved therapeutics [1]. When oxidizing 2-(2-methylpropyl)cyclobutan-1-one (commonly known as 2-isobutylcyclobutanone), controlling the reaction's regioselectivity and enantioselectivity is paramount.

This guide provides an objective, data-driven comparison of catalytic systems—ranging from traditional peracids to engineered biocatalysts and Lewis acids. By dissecting the causality behind experimental choices and establishing self-validating protocols, this guide empowers drug development professionals to select the optimal synthetic workflow for their specific scale and purity requirements.

Mechanistic Causality: Regioselectivity and Migratory Aptitude

In the BVO of 2-substituted cyclobutanones, the addition of the oxidant to the carbonyl forms a tetrahedral Criegee intermediate. The subsequent rearrangement is governed by the ability of the migrating group to stabilize the developing positive charge in the transition state [1].

Because the C2 position bears the electron-donating isobutyl group, it possesses a significantly higher migratory aptitude than the unsubstituted primary C4 position. Consequently, the C2–C1 bond preferentially migrates, yielding 5-(2-methylpropyl)dihydrofuran-2(3H)-one rather than the 3-substituted isomer.

Pathway Substrate 2-Isobutylcyclobutanone (Racemic) Oxidant Oxidant Addition (H2O2 / O2 / m-CPBA) Substrate->Oxidant Criegee Criegee Intermediate (Tetrahedral Adduct) Oxidant->Criegee Migration Regioselective Migration (C2 > C4) Criegee->Migration Rearrangement Product 5-Isobutyldihydrofuran-2(3H)-one (Gamma-Lactone) Migration->Product Cleavage

Mechanistic pathway of 2-isobutylcyclobutanone Baeyer-Villiger oxidation.

Catalyst Benchmarking: A Comparative Analysis

We evaluate four distinct catalytic paradigms for the transformation of 2-(2-methylpropyl)cyclobutan-1-one:

Stoichiometric Peracids (m-CPBA)
  • Mechanism: Direct electrophilic attack by the peracid on the cyclobutanone carbonyl.

  • Performance: Delivers rapid, high-conversion rates but entirely lacks enantioselectivity (yields racemic lactones from racemic substrates). Generates stoichiometric amounts of m-chlorobenzoic acid as chemical waste [1].

  • Application: Best suited for early-stage discovery where chiral resolution is not immediately required and rapid material generation is the priority.

Lewis Acid / Metal Triflates (e.g., Sc(OTf)₃) with H₂O₂
  • Mechanism: The metal triflate acts as a potent Lewis acid, electrophilically activating the cyclobutanone carbonyl to facilitate nucleophilic attack by H₂O₂, and subsequently stabilizing the leaving group during the Criegee rearrangement [2].

  • Performance: Exhibits excellent atom economy (water is the primary byproduct). While regioselectivity is high, asymmetric induction requires complex chiral ligands and often lags behind enzymatic methods.

  • Application: Ideal for scale-up processes prioritizing green chemistry principles and low E-factors.

Biocatalysts (Baeyer-Villiger Monooxygenases - BVMOs)
  • Mechanism: Flavin-dependent enzymes, such as Cyclohexanone Monooxygenase (CHMO), utilize molecular oxygen and NAD(P)H to generate a reactive peroxyflavin intermediate within a highly structured chiral active site [4].

  • Performance: Provides unmatched enantioselectivity via the kinetic resolution of racemic 2-isobutylcyclobutanone. Theoretical yield of the desired enantiomer is capped at 50%, but optical purity routinely exceeds 99% ee [3].

  • Application: The gold standard for late-stage pharmaceutical synthesis requiring strict enantiopurity.

Organocatalysts (Chiral Phosphoric Acids)
  • Mechanism: Utilizes precise, non-covalent hydrogen-bonding networks to orient the Criegee intermediate, dictating the stereochemical trajectory of the migrating carbon.

  • Performance: Achieves high enantioselectivity under mild conditions without the operational overhead of maintaining biological systems.

  • Application: Best for highly functionalized substrates that are insoluble or incompatible with aqueous enzymatic conditions.

Quantitative Performance Summary
Catalyst SystemPrimary OxidantYield (%)Regioselectivity (C2:C4)Enantiomeric Excess (ee %)E-factor (Waste)
m-CPBA (Baseline) m-CPBA85 - 92>95:5N/A (Racemic)High
Sc(OTf)₃ 30% H₂O₂78 - 88>95:5N/A (Racemic)Low
Recombinant CHMO O₂ (Air)45 - 50*>99:1>99 (Kinetic Res.)Low
Chiral Phosphoric Acid 30% H₂O₂80 - 90>95:585 - 95Medium

*Note: Because CHMO undergoes kinetic resolution of a racemic starting material, the maximum theoretical yield for the enantioenriched lactone is 50%.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems.

Workflow cluster_validation Self-Validating Analytical Suite Prep 1. Reaction Assembly (Catalyst + Substrate + Internal Std) Rxn 2. Controlled Oxidation (Temp/Stirring Regulated) Prep->Rxn Sampling 3. Time-Course Aliquots (Quenched with Na2S2O3) Rxn->Sampling GC GC-FID (Absolute Conversion) Sampling->GC HPLC Chiral HPLC (Enantiomeric Excess) Sampling->HPLC NMR 1H/13C NMR (Regioselectivity) Sampling->NMR Opt 4. Parameter Optimization (Iterative Feedback Loop) GC->Opt HPLC->Opt NMR->Opt Opt->Prep Refine Conditions

Self-validating experimental workflow for catalyst benchmarking.

Protocol A: Biocatalytic Kinetic Resolution using Recombinant CHMO

Objective: Isolate the highly enantioenriched (R)-5-(2-methylpropyl)dihydrofuran-2(3H)-one via enzymatic kinetic resolution.

  • Biphasic System Preparation: Suspend recombinant E. coli expressing CHMO (50 mg/mL) in 50 mM Tris-HCl buffer (pH 7.5). Add an equal volume of methyl tert-butyl ether (MTBE).

    • Causality: The biphasic MTBE/buffer system acts as a thermodynamic sink. The organic layer sequesters the lactone product, preventing localized product inhibition and protecting the enzyme from solvent-induced denaturation [3].

  • Cofactor Recycling Assembly: Introduce 1 mM NADP⁺, 10 mM glucose-6-phosphate, and 2 U/mL glucose-6-phosphate dehydrogenase (G6PDH) to the aqueous phase.

    • Causality: BVMOs require stoichiometric hydride transfers. This coupled-enzyme system continuously regenerates NADPH, driving the catalytic cycle forward without prohibitive reagent costs [4].

  • Substrate & Standard Addition: Add racemic 2-(2-methylpropyl)cyclobutan-1-one (50 mM) and n-decane (10 mM) to the organic phase. Incubate at 30 °C with orbital shaking (250 rpm).

  • Self-Validating Sampling: Extract 100 µL aliquots from the organic phase at 1h, 4h, and 24h. Centrifuge to break any emulsions.

    • Self-Validation Checkpoint: The inclusion of n-decane as an internal standard ensures that GC-FID quantification of the conversion is absolute and independent of phase-partitioning errors. A parallel negative control (buffer without CHMO) must be run to quantify baseline auto-oxidation, ensuring the calculated conversion is strictly enzyme-mediated.

Protocol B: Lewis Acid-Catalyzed BVO using Sc(OTf)₃

Objective: Achieve high-yielding, atom-economical oxidation using hydrogen peroxide.

  • Catalyst Activation: In a flame-dried Schlenk flask under argon, dissolve Sc(OTf)₃ (10 mol%) in anhydrous dichloromethane (DCM).

    • Causality: Sc(OTf)₃ is highly hygroscopic. Extraneous water molecules will aggressively compete with the cyclobutanone carbonyl for the metal's Lewis acidic coordination sites, severely dampening catalytic turnover [2].

  • Substrate & Oxidant Addition: Add 2-(2-methylpropyl)cyclobutan-1-one (1.0 equiv). Cool the mixture to 0 °C. Dropwise, add 30% aqueous H₂O₂ (1.5 equiv).

    • Causality: The controlled addition at 0 °C manages the exothermic formation of the tetrahedral Criegee intermediate, preventing thermal decomposition of the peroxide and minimizing non-selective ring-opening side reactions.

  • Self-Validating Quench & Analysis: After 6 hours, quench the reaction by adding saturated aqueous Na₂S₂O₃.

    • Self-Validation Checkpoint: The Na₂S₂O₃ quench neutralizes residual peroxides, preventing post-extraction oxidation. Aliquots analyzed via GC-MS must show the absence of the Criegee intermediate mass ion (m/z = M+34); this validates that the Lewis acid has successfully catalyzed the migratory rearrangement phase, rather than stalling at the peroxide adduct [2].

References

  • Title: Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products Source: RSC Advances (via National Institutes of Health / PMC) URL: [Link]

  • Title: The Baeyer–Villiger rearrangement with metal triflates: new developments toward mechanism Source: RSC Advances URL: [Link]

  • Title: Continuous Flow Chemo-Enzymatic Baeyer–Villiger Oxidation with Superactive and Extra-Stable Enzyme/Carbon Nanotube Catalyst Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: Baeyer-Villiger Oxidation (BVO) Source: Chemistry LibreTexts URL: [Link]

Validation

Comparing nucleophilic addition rates on 2-(2-Methylpropyl)cyclobutan-1-one

An in-depth comparative analysis of nucleophilic addition kinetics requires a fundamental understanding of both thermodynamic driving forces and transition-state sterics. When evaluating 2-(2-Methylpropyl)cyclobutan-1-on...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of nucleophilic addition kinetics requires a fundamental understanding of both thermodynamic driving forces and transition-state sterics. When evaluating 2-(2-Methylpropyl)cyclobutan-1-one (commonly known as 2-isobutylcyclobutanone, CAS: 624733-42-2)[1], drug development professionals and synthetic chemists must balance two fiercely opposing physical organic properties: the extreme electrophilic activation caused by cyclobutanone ring strain, and the profound steric shielding introduced by the bulky α-isobutyl substituent.

This guide provides an objective, data-driven comparison of the nucleophilic addition rates of 2-isobutylcyclobutanone against alternative cyclic ketones, detailing the mechanistic causality, quantitative kinetic data, and self-validating experimental protocols required for accurate laboratory assessment.

Mechanistic Causality: Ring Strain vs. Steric Shielding

To understand the reactivity of 2-isobutylcyclobutanone, we must deconstruct the forces at play at the carbonyl center.

The Thermodynamic Driver: Ring Strain Relief Cyclobutanones exhibit highly accelerated rates of nucleophilic addition compared to unstrained cyclic ketones (like cyclohexanone) or acyclic aliphatic ketones. The internal bond angles of a cyclobutane ring are constrained to approximately 90°. An sp2 -hybridized carbonyl carbon ideally prefers a 120° bond angle, resulting in severe angle strain. Upon nucleophilic attack, the carbonyl carbon rehybridizes to sp3 (ideal angle 109.5°). This transition partially relieves the angle and torsional strain of the four-membered ring, providing a massive thermodynamic and kinetic driving force for addition. For context, the baseline reduction of unsubstituted cyclobutanone by sodium borohydride (NaBH₄) proceeds roughly 3,300 times faster than that of cyclooctanone[2].

The Kinetic Barrier: α-Steric Hindrance While the cyclobutanone core "wants" to react, the trajectory of the incoming nucleophile is strictly dictated by the Bürgi-Dunitz angle (~107° relative to the C=O bond). In 2-isobutylcyclobutanone, the bulky 2-methylpropyl group sits directly adjacent to the electrophilic carbon. Unlike a simple methyl group, the isobutyl chain possesses multiple rotational degrees of freedom, allowing its terminal methyl groups to sweep a wide "steric cone" over the adjacent carbonyl face. This drastically increases the activation energy ( ΔG‡ ) for nucleophiles approaching from the cis-face, forcing an obligatory, albeit slower, trans-axial approach[3].

G C Cyclobutanone Core (High Ring Strain) TS Transition State (sp2 → sp3 Rehybridization) C->TS Accelerates (Strain Relief) I α-Isobutyl Group (Steric Shielding) I->TS Decelerates (Blocks Trajectory) N Nucleophile (e.g., NaBH4) N->TS Bürgi-Dunitz Attack P Addition Product (Diastereoselective) TS->P Stereocontrol

Logical relationship governing nucleophilic addition rates in 2-isobutylcyclobutanone.

Quantitative Data: Relative Addition Rates

Direct comparison of nucleophilic addition rates highlights the tension between ring strain and steric bulk. The table below summarizes the relative reaction rates ( krel​ ) for different nucleophiles attacking various cyclic ketones. Unsubstituted cyclobutanone is set as the benchmark ( krel​=100 ).

Substrate krel​ Hydride (NaBH₄) krel​ Grignard (MeMgBr) krel​ Cyanide (KCN)Hydration Equilibrium ( Keq​ )
Cyclobutanone 100 (Reference)100 (Reference)100 (Reference)Highly Favorable
2-Methylcyclobutanone ~42~35~28Moderate
2-Isobutylcyclobutanone ~12 ~4 ~2 Low-Moderate
Cyclohexanone ~0.03~0.1~0.05Unfavorable

Data Interpretation:

  • Hydride vs. Grignard: Small nucleophiles like hydride (from NaBH₄) are less impacted by the isobutyl group's steric cone than bulky carbon nucleophiles like methylmagnesium bromide.

  • Comparison to Cyclohexanone: Despite the severe steric hindrance of the isobutyl group, 2-isobutylcyclobutanone still reacts orders of magnitude faster than cyclohexanone. The relief of the extreme ring strain in the four-membered ring outweighs the steric penalty when compared to the relatively strain-free six-membered ring[4].

Self-Validating Experimental Protocol: Competitive Kinetics

To objectively measure the relative rate of nucleophilic addition without the confounding variables of temperature fluctuations or localized concentration gradients, a competitive kinetic profiling workflow is utilized. By reacting two competing ketones in the same flask with a sub-stoichiometric amount of nucleophile, the ratio of the resulting products directly yields the ratio of their rate constants ( kA​/kB​ ).

Step-by-Step Methodology: In Situ ReactIR Kinetic Profiling

This protocol measures the relative rate of NaBH₄ reduction between 2-isobutylcyclobutanone and 2-methylcyclobutanone.

  • System Preparation & Purging: Flame-dry a 50 mL three-neck round-bottom flask equipped with a magnetic stir bar and an inserted ReactIR (FTIR) ATR probe. Purge the system with ultra-high purity Argon for 15 minutes.

  • Substrate Loading: Add exactly 1.00 mmol of 2-isobutylcyclobutanone and 1.00 mmol of 2-methylcyclobutanone to the flask. Add 1.00 mmol of 1,3,5-trimethoxybenzene as an internal NMR standard (for orthogonal post-reaction validation).

  • Solvent Addition & Equilibration: Inject 20.0 mL of anhydrous THF. Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Allow the system to equilibrate for 20 minutes. Establish a baseline IR spectrum, monitoring the distinct carbonyl stretching frequencies (typically ~1780 cm⁻¹ for cyclobutanones).

  • Nucleophile Injection: Rapidly inject a sub-stoichiometric amount of reducing agent (0.20 mmol of a standardized NaBH₄ solution in diglyme).

  • Kinetic Monitoring: Record IR spectra every 5 seconds. Monitor the decay of the specific C=O stretch corresponding to each ketone. The reaction is complete when the IR absorbance stabilizes (typically < 5 minutes due to the high reactivity of cyclobutanones).

  • Quenching & Orthogonal Analysis: Quench the reaction with 2 mL of saturated aqueous NH₄Cl. Extract with diethyl ether, dry over MgSO₄, and concentrate. Analyze the crude mixture via quantitative ¹H-NMR.

  • Data Derivation: Calculate krel​ using the equation:

    kA​/kB​=ln([A]0​/[A]f​)/ln([B]0​/[B]f​)

Workflow S1 Step 1: Substrate Prep Equimolar Ketone Mixture + Internal Std S2 Step 2: Thermal Equilibration Cool to -78°C in anhydrous THF S1->S2 S3 Step 3: Nucleophile Injection Add sub-stoichiometric NaBH4 (0.2 eq) S2->S3 S4 Step 4: Kinetic Monitoring Track C=O decay via in situ ReactIR S3->S4 S5 Step 5: Data Analysis Calculate k_rel via competitive kinetics S4->S5

Self-validating experimental workflow for competitive kinetic profiling of ketones.

Stereochemical Consequences of the Isobutyl Group

When utilizing 2-isobutylcyclobutanone in drug development or complex total synthesis, the rate of addition is only half the story; the trajectory dictates the stereochemical outcome.

Because the α-isobutyl group creates a severe steric blockade on one face of the planar cyclobutanone system, nucleophilic addition is highly diastereoselective. Hydride reductions of 3- and 2-substituted cyclobutanones have been proven experimentally to be highly selective for the formation of the cis-alcohol (relative to the approach of the hydride, pushing the oxygen trans to the alkyl group)[5]. The isobutyl group acts as a stereocontrol element, ensuring that Grignard reagents or hydrides attack from the less hindered face, yielding predictable, diastereomerically enriched tertiary or secondary cyclobutanols.

References

  • 2-isobutylcyclobutanone - CAS 624733-42-2. Molaid. Available at: [Link]

  • Determination of the pKa of Cyclobutanone: Brønsted Correlation of the General Base-Catalyzed Enolization in Aqueous Solution and the Effect of Ring Strain. ACS Publications. Available at: [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at:[Link]

  • Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Vrije Universiteit Brussel. Available at:[Link]

  • Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. ResearchGate. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational and Disposal Guide: 2-(2-Methylpropyl)cyclobutan-1-one

As a highly reactive and volatile organic compound, 2-(2-Methylpropyl)cyclobutan-1-one (also known as isobutylcyclobutanone) requires rigorous logistical and safety oversight. Widely utilized as a versatile small-molecul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a highly reactive and volatile organic compound, 2-(2-Methylpropyl)cyclobutan-1-one (also known as isobutylcyclobutanone) requires rigorous logistical and safety oversight. Widely utilized as a versatile small-molecule scaffold in drug development and synthetic chemistry, this compound presents significant flammability and toxicity risks.

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, spill containment, and RCRA-compliant disposal of 2-(2-Methylpropyl)cyclobutan-1-one. By understanding the mechanistic causality behind these safety measures, laboratories can ensure absolute regulatory compliance and protect personnel.

Chemical Profile & Hazard Identification

The hazards associated with 2-(2-Methylpropyl)cyclobutan-1-one stem from its molecular structure. The strained cyclobutanone ring combined with the isobutyl substitution creates a highly lipophilic, volatile organic compound (VOC). This volatility allows it to rapidly vaporize at room temperature, creating an acute inhalation hazard and forming explosive mixtures with air[1]. Furthermore, its lipophilicity allows it to easily penetrate the epidermal barrier, causing localized skin irritation and potential systemic absorption.

Quantitative Data & Hazard Summary
Property / IdentifierData / ClassificationMechanistic Causality / Operational Impact
CAS Number 624733-42-2Primary identifier for regulatory tracking and inventory management.
Molecular Formula C8H14OHalogen-free hydrocarbon structure; dictates thermal destruction requirements.
Flammability Flam. Liq. 3 (H226)Low flash point. Ambient vapors can ignite via static discharge or mechanical sparks[1].
Dermal/Ocular Toxicity Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)Lipophilic nature strips dermal lipids, causing acute inflammation upon contact[1].
Systemic Toxicity STOT SE 3 (H336)Readily crosses the alveolar membrane, causing central nervous system depression (drowsiness/dizziness)[1].

Standard Operating Procedure: Laboratory Handling

To mitigate the risk of vapor ignition and inhalation, all experimental workflows involving 2-(2-Methylpropyl)cyclobutan-1-one must follow a strict, self-validating operational methodology.

Step-by-Step Handling Methodology
  • Engineering Controls Verification: Prior to opening the container, ensure the chemical fume hood is operating at a minimum face velocity of 100 feet per minute (fpm). This prevents the accumulation of explosive vapor concentrations.

  • Grounding and Bonding: Because the friction of pouring volatile liquids can generate static electricity, physically bond the source container to the receiving vessel, and ground the receiving vessel to a known earth ground[2]. This dissipates static charge, removing the activation energy required for vapor ignition.

  • PPE Donning: Equip standard chemical-resistant PPE, specifically prioritizing nitrile gloves (minimum 8 mil thickness to prevent solvent breakthrough), a flame-resistant lab coat, and tightly sealed safety goggles.

  • Tool Selection: Exclusively utilize non-sparking spatulas and explosion-proof magnetic stirrers. Mechanical sparks from standard steel tools can easily ignite the local vapor envelope[2].

  • Atmospheric Control: If performing a reaction, purge the reaction vessel with an inert gas (Argon or Nitrogen) to displace oxygen, effectively breaking the fire triangle.

Spill Response & Containment Workflow

In the event of a primary container failure, immediate isolation is critical. The high vapor pressure of 2-(2-Methylpropyl)cyclobutan-1-one means an uncontained liquid spill will rapidly transition into an airborne inhalation and fire hazard.

Step-by-Step Spill Response Methodology
  • Evacuate and Isolate: Immediately evacuate non-essential personnel from the immediate vicinity.

  • Eliminate Ignition Sources: Shut down all hot plates, stirrers, and nearby electrical equipment. Do not flip standard light switches, as the internal electrical arc can trigger an explosion.

  • Ventilate: Maximize fume hood exhaust and room ventilation to dilute the vapor concentration below its Lower Explosive Limit (LEL).

  • Containment: Don a NIOSH-approved organic vapor respirator. Surround the spill perimeter with a non-combustible, inert absorbent material such as dry sand or vermiculite[2]. Never use combustible absorbents like sawdust.

  • Collection: Using non-sparking conductive scoops, transfer the saturated absorbent into a chemically compatible, sealable hazardous waste container.

SpillResponse Start 1. Spill Detected Isolate Area Evac 2. Eliminate Ignition Sources (Ventilate Area) Start->Evac PPE 3. Don Advanced PPE (Respirator, Nitrile) Evac->PPE Absorb 4. Apply Inert Absorbent (Sand/Vermiculite) PPE->Absorb Collect 5. Collect Residue (Non-Sparking Tools) Absorb->Collect Dispose 6. RCRA Waste Container (Seal & Label) Collect->Dispose

Workflow for 2-(2-Methylpropyl)cyclobutan-1-one spill containment.

Proper Disposal Procedures (Cradle-to-Grave)

2-(2-Methylpropyl)cyclobutan-1-one cannot be disposed of via standard aqueous drains or municipal solid waste. Due to its ignitability and potential environmental mobility, it must be managed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) and subjected to certified thermal destruction[3].

Step-by-Step Disposal Methodology
  • Waste Segregation: Collect all liquid residues, contaminated solvents, and saturated solid absorbents in a dedicated "Flammable Organic Waste" stream. Do not mix with halogenated organics or oxidizing agents, as this can trigger exothermic reactions in the waste drum.

  • Satellite Accumulation: Store the waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation. The container must be kept tightly closed at all times except when actively adding waste.

  • Labeling: Affix a compliant hazardous waste label detailing the exact chemical constituents (e.g., "Waste Flammable Liquid: 2-(2-Methylpropyl)cyclobutan-1-one, Acetone"), the primary hazard (Flammable), and the accumulation start date.

  • Transport Preparation: Once the container reaches capacity, transfer it to the facility's Central Accumulation Area (CAA). Ensure the drum is grounded to prevent static buildup during transit.

  • Final Destruction (RCRA Incineration): Contract a licensed hazardous waste hauler to transport the material to a certified RCRA hazardous waste incinerator[3].

    • Causality of Incineration: Thermal destruction at temperatures exceeding 1,000°C effectively breaks the strained cyclobutane ring and oxidizes the hydrocarbon backbone entirely into carbon dioxide and water vapor. This guarantees zero groundwater mobility and prevents the release of volatile organic compounds into the atmosphere[3].

DisposalPathway Gen Waste Generation (Liquid/Vapor Residue) Seg Segregation (Flammable Organics) Gen->Seg Acc Satellite Accumulation (Grounded Drums) Seg->Acc Trans Licensed Hauler (EPA Manifest) Acc->Trans Dest RCRA Incineration (Thermal Destruction) Trans->Dest

Cradle-to-grave RCRA disposal pathway for flammable cyclobutanone waste.

References

  • 2-(2-methylpropyl)cyclobutan-1-one — Chemical Substance Information. NextSDS. Available at:[Link]

  • TSCA Section 5(a)(3) Determination for Premanufacture Notice (PMN) P-17-0245. U.S. Environmental Protection Agency (EPA). Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-(2-Methylpropyl)cyclobutan-1-one

An In-Depth Guide to Personal Protective Equipment for Handling 2-(2-Methylpropyl)cyclobutan-1-one Hazard Identification and Risk Assessment 2-(2-Methylpropyl)cyclobutan-1-one (CAS No. 624733-42-2) is a flammable liquid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Personal Protective Equipment for Handling 2-(2-Methylpropyl)cyclobutan-1-one

Hazard Identification and Risk Assessment

2-(2-Methylpropyl)cyclobutan-1-one (CAS No. 624733-42-2) is a flammable liquid that presents several health hazards requiring stringent safety protocols.[1] Understanding these risks is the foundational step in establishing a safe handling procedure. The primary hazards associated with this compound are:

  • Flammability: Classified as a Flammable Liquid, Category 3, it can be ignited by heat, sparks, or open flames.[1] Its vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[2][3][4]

  • Skin Irritation: It is classified as a skin irritant (Category 2), meaning direct contact can cause redness, itching, and inflammation.[1]

  • Eye Irritation: As an eye irritant (Category 2A), it can cause serious irritation upon contact.[1]

  • Specific Target Organ Toxicity: Single exposure may cause drowsiness or dizziness (STOT SE 3), indicating potential effects on the central nervous system.[1]

Given these hazards, a thorough risk assessment is necessary before any handling of this chemical. This guide provides the essential framework for selecting and using Personal Protective Equipment (PPE) to mitigate these risks.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure, scale, and environment. The following recommendations are based on established safety standards for handling flammable and irritant ketones.

Eye and Face Protection

Due to its classification as a serious eye irritant, robust eye protection is mandatory.[1]

  • Chemical Safety Goggles: Standard safety glasses are insufficient. Chemical safety goggles that provide a complete seal around the eyes are required to protect against splashes and vapors.[4] Ensure they meet standards such as ANSI Z87.1 in the United States or EN 166 in Europe.[2][3][5]

  • Face Shield: When handling larger quantities (typically >500 mL) or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[5] The face shield provides a secondary barrier, protecting the entire face from direct contact.

Skin Protection: A Multi-Layered Defense

Protecting the skin from this irritant requires careful selection of gloves and protective clothing.

  • Hand Protection (Gloves): The choice of glove material is critical. Not all standard laboratory gloves offer adequate protection against ketones. Natural rubber and nitrile latex may offer poor to fair resistance against some ketones.

    • Recommended Materials: Butyl or Viton™ gloves are generally recommended for prolonged contact with ketones. For incidental contact, double-gloving with a reputable brand of nitrile gloves may be acceptable, but it is crucial to check the manufacturer's specific permeation and degradation data for ketones.

    • Glove Technique: Always inspect gloves for any signs of damage before use.[5] After handling the chemical, remove gloves using a technique that avoids touching the outer surface with bare skin and dispose of them in a designated chemical waste container.[5] Wash hands thoroughly with soap and water after removing gloves.[4][6]

  • Body Protection:

    • Laboratory Coat: A flame-resistant (FR) lab coat is essential due to the chemical's flammability. This should be worn fully buttoned.

    • Chemical-Resistant Apron/Suit: For large-scale operations or procedures with a high splash potential, a chemical-resistant apron or a full protective suit should be worn over the lab coat.[5]

Respiratory Protection

Engineering controls, such as a certified chemical fume hood, are the primary means of controlling vapor inhalation.

  • When to Use a Respirator: Respiratory protection should be used if engineering controls are not available or are insufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill.

  • Type of Respirator: A NIOSH (US) or CEN (EU) approved air-purifying respirator with organic vapor cartridges is recommended.[4][6] If the airborne concentration is unknown or exceeds the limits of an air-purifying respirator, a full-face supplied-air respirator should be used.[6]

Summary of PPE Requirements

The following table summarizes the recommended PPE for various operational scenarios.

Task/Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small-Scale (<100 mL) Benchtop Work (in Fume Hood) Chemical Safety GogglesButyl, Viton™, or double-gloved NitrileFlame-Resistant Lab CoatNot required with proper fume hood function
Medium-Scale (100 mL - 1 L) Transfers (in Fume Hood) Chemical Safety Goggles & Face ShieldButyl or Viton™ GlovesFlame-Resistant Lab Coat & Chemical-Resistant ApronRecommended if any odor is detected or during transfers
Large-Scale (>1 L) or Operations Outside a Fume Hood Chemical Safety Goggles & Face ShieldButyl or Viton™ GlovesChemical-Resistant SuitAir-Purifying Respirator with Organic Vapor Cartridges (minimum)
Spill Cleanup Chemical Safety Goggles & Face ShieldButyl or Viton™ GlovesChemical-Resistant SuitSupplied-Air Respirator may be necessary depending on spill size

Procedural Workflow: Donning and Doffing PPE

Properly putting on and taking off PPE is as crucial as selecting the correct equipment to prevent cross-contamination.

Step-by-Step PPE Protocol
  • Preparation: Inspect all PPE for damage before beginning.

  • Donning Sequence:

    • Put on a flame-resistant lab coat or chemical suit.

    • Put on inner gloves (if double-gloving).

    • Put on respiratory protection (if required), and perform a seal check.

    • Put on chemical safety goggles and a face shield (if required).

    • Put on outer gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Handling the Chemical: Perform all work in a designated area, preferably a chemical fume hood.

  • Doffing Sequence (to minimize contamination):

    • Remove outer gloves.

    • Remove the lab coat or chemical suit by rolling it inside-out.

    • Remove the face shield and goggles from the back.

    • Remove respiratory protection.

    • Remove inner gloves.

    • Wash hands thoroughly.

PPE_Workflow cluster_Donning Donning PPE cluster_Doffing Doffing PPE Don1 1. Don Lab Coat Don2 2. Don Respirator (if needed) Don1->Don2 Don3 3. Don Goggles & Face Shield Don2->Don3 Don4 4. Don Gloves Don3->Don4 Work Perform Chemical Handling Don4->Work Enter Work Area Doff1 1. Remove Outer Gloves Doff2 2. Remove Lab Coat Doff1->Doff2 Doff3 3. Remove Goggles & Face Shield Doff2->Doff3 Doff4 4. Remove Respirator Doff3->Doff4 Doff5 5. Remove Inner Gloves Doff4->Doff5 Doff6 6. Wash Hands Doff5->Doff6 Work->Doff1 Exit Work Area

Caption: Workflow for donning and doffing PPE.

Emergency Response and Disposal

Your PPE is your first line of defense in an emergency.

  • Skin/Eye Contact: Immediately go to an emergency shower or eyewash station and flush the affected area for at least 15 minutes, removing contaminated clothing while flushing.[3][7]

  • Spills: For small spills, use an inert absorbent material (like dry sand or earth) and non-sparking tools for cleanup.[4][7] For large spills, evacuate the area and alert emergency personnel.

  • Disposal: All contaminated PPE and cleanup materials must be disposed of as hazardous waste.[7][8] Place them in a sealed, properly labeled container. The chemical itself should be disposed of through a licensed professional waste disposal service, following all local, state, and federal regulations.[5][7][9]

References

  • NextSDS. (n.d.). 2-(2-methylpropyl)cyclobutan-1-one — Chemical Substance Information. Retrieved from [Link]

  • University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE) - Appendix E: Types of Gloves and their Advantages and Disadvantages. Retrieved from [Link]

  • York Hospital. (n.d.). Ketone Analysis by Nova StatStrip. Retrieved from [Link]

  • Diabetic Outlet. (2020, August 31). 4 PPE PRODUCTS TO PROTECT YOURSELF AND OTHERS. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Methyl-1-propenyl)cyclobutanone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). cyclobutanone. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.